Diethyl pyimDC

Catalog No.
S13958279
CAS No.
M.F
C14H15N3O4
M. Wt
289.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl pyimDC

Product Name

Diethyl pyimDC

IUPAC Name

ethyl 6-(5-ethoxycarbonyl-1H-imidazol-2-yl)pyridine-3-carboxylate

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

InChI

InChI=1S/C14H15N3O4/c1-3-20-13(18)9-5-6-10(15-7-9)12-16-8-11(17-12)14(19)21-4-2/h5-8H,3-4H2,1-2H3,(H,16,17)

InChI Key

ZFLMXWJZGZWFQY-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C2=NC=C(N2)C(=O)OCC

Diethyl-pythiDC solubility DMSO protocol

Author: Smolecule Technical Support Team. Date: February 2026

Solubility & Physicochemical Properties

The table below summarizes the core quantitative data for Diethyl-pythiDC, primarily sourced from supplier technical data sheets [1] [2].

Property Value / Description
Molecular Formula C₁₄H₁₄N₂O₄S [1] [2]
Molecular Weight 306.34 g/mol [1] [2]
CAS Number 1821370-70-0 [1] [2]
Primary Target Collagen Prolyl 4-Hydroxylases (CP4Hs) [1] [2]
Solubility in DMSO ~33.33 mg/mL (~108.80 mM) [1] [2]. Solution is clear, and sonication is recommended to aid dissolution [1] [2].
Appearance Off-white to light yellow solid [1] [2]

Stock Solution Preparation Protocol

For preparing stock solutions in DMSO, please follow this standardized protocol [1] [2]:

  • Weighing: Accurately weigh the desired mass of Diethyl-pythiDC solid.
  • Dissolution: Add the compound to a suitable vial and add the required volume of pure, anhydrous DMSO to achieve the target concentration.
    • Example: To make a 10 mM stock solution, you can add 3.06 mg of Diethyl-pythiDC to 1 mL of DMSO [1] [2].
  • Sonication: Subject the vial to ultrasonic treatment (in an ultrasonic bath or with a sonicator probe) for a brief period until the solid is fully dissolved and the solution appears clear. Note: DMSO is hygroscopic, and water absorption can affect solubility; using newly opened DMSO is recommended [1].
  • Aliquoting and Storage:
    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
    • Storage: Store aliquots at -80°C for 2 years or at -20°C for 1 year [1] [2].

Application in Cell Culture & In Vivo Studies

When using the DMSO stock solution for biological experiments, further dilution into aqueous buffers or cell culture media is necessary. The following table outlines formulation options and critical considerations [1] [2]:

Application Formulation (add co-solvents sequentially) Final Solution Key Considerations
In Vitro Cell Culture Dilute DMSO stock in culture medium. Clear solution after dilution. Final DMSO concentration should typically be ≤0.5% (often ≤0.1% for primary cells) to maintain cell viability [3]. Always include a vehicle control with the same DMSO concentration.
In Vivo Studies (Oral/IP) Protocol 1: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [1] [2]. Suspension solution, 2.5 mg/mL (8.16 mM); requires sonication [1] [2]. Suitable for oral and intraperitoneal injection. The solution is a suspension, not a clear solution [1] [2].
In Vivo Studies Protocol 2: 10% DMSO + 90% Corn Oil [1] [2]. Clear solution, ≥2.5 mg/mL [1] [2]. Use carefully if dosing exceeds half a month. Yields a clear solution [1] [2].

Mechanism & Experimental Evidence

Diethyl-pythiDC is a potent and selective inhibitor of collagen prolyl 4-hydroxylases (CP4Hs), which are enzymes critical for collagen maturation [4]. Recent research has revealed a novel, non-canonical role for this enzyme family.

  • Antiviral Mechanism: Zika and Dengue viruses hijack the host's CP4H machinery to hydroxylate prolines in their own viral polyproteins. This cotranslational modification is essential for proper viral protein folding. Inhibition of CP4H by compounds like Diethyl-pythiDC disrupts this process, leading to viral protein aggregation, degradation, and ultimately, a significant reduction in virus production [5].
  • Cellular Assay Evidence: In MDA-MB-231 cells, Diethyl-pythiDC was shown to inhibit CP4H activity effectively at concentrations as high as 500 μM without inducing cytotoxicity or an iron-deficient phenotype (a common side effect of other CP4H inhibitors). This indicates a favorable cellular safety profile for the compound in research contexts [1] [2].

The experimental workflow for its application in antiviral research can be summarized as follows:

G A Prepare Diethyl-pythiDC Stock (33.33 mg/mL in DMSO) B Dilute in Cell Culture Medium (Ensure [DMSO] ≤ 0.5%) A->B C Treat Infected Cells (e.g., ZIKV, DENV) B->C D CP4H Inhibition in Cells C->D E Block Viral Polyprotein Hydroxylation D->E F Polyprotein Misfolding & Aggregation E->F G Degradation of Viral Components F->G H Reduced Virus Production G->H

Key Considerations for Researchers

Based on the compiled information, here are critical points for your experimental planning:

  • DMSO Handling: The solubility of Diethyl-pythiDC is highly dependent on the quality of DMSO. Always use fresh, anhydrous DMSO and consider brief sonication to achieve a clear, fully dissolved stock solution [1] [6].
  • Cytotoxicity Controls: While Diethyl-pythiDC itself shows no cytotoxicity at high micromolar concentrations, the DMSO vehicle can be toxic to cells. It is mandatory to include a DMSO-only control group in all cell-based experiments to account for any solvent-induced effects [3].
  • Research Use Only: Please note that this compound is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans [1] [2].

References

In-Vitro Effects of Diethyl Phthalate (DEP) on MDA-MB-231 Cells

Author: Smolecule Technical Support Team. Date: February 2026

A 2025 study investigated Diethyl Phthalate (DEP) as a potential antitumor agent. The key quantitative finding from this research is summarized in the table below [1].

Assay Type Reported IC₅₀ Value Key Findings
Cytotoxicity assay 65 µg/mL DEP reduced cell development and caused concentration-dependent cell death in MDA-MB-231 cells [1].

Core Experimental Protocols for MDA-MB-231 Research

The following methodologies are commonly used and cited in recent studies to evaluate compound effects on MDA-MB-231 cells. The workflow for a typical cytotoxicity study is outlined in the diagram below.

G Start Start Experiment CellCulture Cell Culture & Seeding • Culture MDA-MB-231 cells in DMEM/F12 + 10% FBS • Seed cells in 96-well plate (e.g., 5x10⁴ cells/well) Start->CellCulture CompoundTreatment Compound Treatment • Treat cells with serially diluted compound • Incubate for set duration (e.g., 24h) CellCulture->CompoundTreatment ViabilityAssay Viability/Cytotoxicity Assay • Perform MTT assay: add MTT, incubate 4h, lyse with DMSO • Measure absorbance at 560-570nm CompoundTreatment->ViabilityAssay DataAnalysis Data Analysis • Calculate cell viability % vs. control • Determine IC₅₀ value ViabilityAssay->DataAnalysis End End DataAnalysis->End

  • Cell Culture and Maintenance: The MDA-MB-231 cell line is typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or a 1:1 mixture of DMEM and Ham's F12, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO₂ [2] [3] [4].
  • Cell Viability and Cytotoxicity Assay (MTT Assay): This is a standard colorimetric assay for assessing metabolic activity [2] [4].
    • Seed cells in a 96-well plate (e.g., 5x10⁴ cells/well) and allow them to adhere overnight.
    • Replace the medium with fresh medium containing a range of concentrations of the test compound.
    • After the treatment period (e.g., 24 hours), add MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours.
    • Carefully aspirate the medium and dissolve the formed formazan crystals in DMSO.
    • Measure the absorbance at 560-570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control group, and the IC₅₀ value (concentration that inhibits 50% of cell growth) can be determined from the dose-response curve [4].

Key Signaling Pathways in MDA-MB-231 Cells

Understanding the relevant signaling pathways is crucial for mechanistic drug discovery. The diagram below illustrates two key pathways that are frequently targeted in triple-negative breast cancer research, including studies on MDA-MB-231 cells.

G PI3K PI3K Activation Akt Akt Phosphorylation (p-Akt) PI3K->Akt activates MDM2 MDM2 Akt->MDM2 phosphorylates & activates mTOR mTOR Akt->mTOR activates p53 p53 Tumor Suppressor MDM2->p53 promotes degradation Outcomes Promotes: Cell Proliferation, Survival, Migration p53->Outcomes (When active) Inhibits mTOR->Outcomes promotes

  • The PI3K/Akt/mTOR Pathway: This is a critically dysregulated pathway in many cancers, including TNBC. Hyperactivation of this pathway promotes tumor growth, maintenance, and chemotherapy resistance [4]. As shown in the diagram, activated Akt leads to the stimulation of mTOR, a key driver of cell growth, and simultaneously inhibits the p53 tumor suppressor via MDM2.
  • The PI3K/Akt/MDM2/p53 Axis: The MDM2 oncoprotein is a key negative regulator of the p53 tumor suppressor. Akt phosphorylates and activates MDM2, which then tags p53 for degradation. Inhibiting this interaction can stabilize p53 and promote cancer cell death [5] [4]. This makes the MDM2-p53 interaction a promising therapeutic target.

Research Recommendations

Given that the compound "Diethyl pyimDC" was not found in the available scientific literature, here are some suggestions to advance your research:

  • Verify the Compound Name: "this compound" may be a typo, an internal code, or a very novel compound. Double-check the spelling and nomenclature.
  • Explore Broad Screening: You can utilize the established protocols and pathways above to empirically test your compound of interest. The MTT assay is an excellent starting point for determining cytotoxicity.
  • Investigate Mechanistic Action: If your compound shows cytotoxic activity, you can use western blotting to analyze its effects on key proteins in the PI3K/Akt/MDM2/p53 and other relevant pathways [4].

References

Diethyl-pythiDC stock solution preparation and storage

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Handling

The table below outlines the basic chemical identity of Diethyl-pythiDC:

Property Description
CAS Number 1821370-70-0 [1] [2] [3]
Molecular Formula C₁₄H₁₄N₂O₄S [1] [2] [4]
Molecular Weight 306.34 g/mol [1] [2] [5]
Physical Appearance Off-white to light yellow solid powder [1] [4]
Purity ≥98% [4] [5]

Hazards and Safe Handling:

  • GHS Classification: Harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410) [3].
  • Precautionary Measures: Avoid dust formation, do not eat/drink/smoke when handling, wash skin thoroughly after handling, and avoid release into the environment [3].
  • Personal Protective Equipment (PPE): Use safety goggles, protective gloves, impervious clothing, and a suitable respirator. Ensure adequate ventilation [3].

Storage Guidelines

Adhere to these storage conditions to maintain product stability:

Form Short-Term Storage Long-Term Storage Stability
Powder 4°C [1] [4] -20°C [1] [2] [4] Up to 3 years at -20°C [1]
DMSO Stock Solution -20°C [1] -80°C [1] [4] Up to 2 years at -80°C; 1 year at -20°C [1]
Aliquoted Working Solution -20°C [2] - Up to 1 month [2]
  • Always keep the container tightly sealed in a cool, well-ventilated place [3].
  • For solutions, it is recommended to prepare aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles [2].

Stock Solution Preparation

The following workflow outlines the key steps for preparing a Diethyl-pythiDC stock solution:

G A Gather Materials B Calculate Mass & Volume A->B C Weigh Powder B->C D Add Solvent (DMSO) C->D E Mix Thoroughly D->E F Aliquot & Label E->F G Store Appropriately F->G

  • Solubility in DMSO: Approximately 33.33 mg/mL, yielding a concentration of about 108.80 mM [1] [4].
  • Solvent: Use freshly opened, anhydrous DMSO for dissolution, as hygroscopic DMSO can significantly impact solubility [1].
  • Molarity Calculator: Use the formula: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight (g/mol) [4].

Working Solution Formulations for Experiments

For in vitro or in vivo applications, the stock solution is further diluted. Below are two common formulations:

Formulation 1: Suspension for Oral or Intraperitoneal Injection

  • Final Concentration: 2.5 mg/mL (8.16 mM) [1] [4]
  • Preparation Sequence:
    • 100 μL of 25.0 mg/mL DMSO stock solution
    • 400 μL PEG300 (mix evenly)
    • 50 μL Tween-80 (mix evenly)
    • 450 μL Saline (0.9% NaCl in ddH₂O) to adjust volume to 1 mL [1] [4]
  • Result: Suspension solution [1]

Formulation 2: Clear Solution (for studies over half a month)

  • Final Concentration: ≥ 2.5 mg/mL (8.16 mM) [1] [4]
  • Preparation:
    • 100 μL of 25.0 mg/mL DMSO stock solution
    • 900 μL Corn oil (mix evenly) [1] [4]
  • Result: Clear solution [1]

Biological Activity & Experimental Context

Diethyl-pythiDC inhibits collagen prolyl 4-hydroxylases (CP4Hs) and is noted for doing so at concentrations that do not cause general cytotoxicity or disrupt iron homeostasis in cells [1] [5].

Example Cell Assay Protocol (from reference):

  • Cell Line: MDA-MB-231 cells [1]
  • Procedure:
    • Plate cells at 5,000 cells/well in a 96-well plate.
    • Allow cells to adhere for 4 hours.
    • Replace medium and treat with varying concentrations of Diethyl-pythiDC.
    • Incubate for 24 hours at 37°C.
    • Assess cell viability using the MTS assay, measuring absorbance at 490 nm [1].

Key Technical Reminders

  • Solubility is Crucial: The high solubility in DMSO allows for concentrated stock solutions. Always confirm the solution is clear before aliquoting [1] [4].
  • Avoid Contamination: Use proper aseptic technique when handling, especially when preparing formulations for biological assays.
  • Stability Over Time: While long-term storage at -80°C is possible, for best results, use freshly prepared stock solutions whenever possible [2].

References

Comprehensive Technical Guide: Collagen Prolyl 4-Hydroxylase (CP4H) Inhibitors in Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Collagen Prolyl 4-Hydroxylase (CP4H)

Biological Significance and Structural Basis

Collagen prolyl 4-hydroxylase (CP4H) represents a critical enzymatic checkpoint in collagen biosynthesis and maturation. As a member of the Fe(II)- and α-ketoglutarate-dependent dioxygenase (FAKGD) superfamily, CP4H catalyzes the post-translational hydroxylation of proline residues in collagen strands, a modification essential for the formation of stable triple-helical collagen structures [1] [2]. This enzymatic process is indispensable for conferring the remarkable tensile strength characteristic of collagen, which constitutes approximately one-third of all proteins in the human body and three-quarters of the dry weight of human skin [2].

The CP4H enzyme exists as an α₂β₂ tetrameric complex in which the α-subunit provides the catalytic activity while the β-subunit is identical to protein disulfide isomerase (PDI), functioning primarily as a chaperone to maintain the α-subunit in a soluble and active conformation [2] [3]. In humans, three distinct isoforms of the α-subunit have been identified (P4HA1, P4HA2, and P4HA3), each displaying different tissue expression patterns and potentially different substrate specificities [3] [4]. The P4HA1 isoform constitutes the predominant form in most cell types and has been most extensively studied in pathological contexts [5] [4].

Reaction Mechanism and Cofactor Requirements

The catalytic mechanism of CP4H follows an ordered Ter Ter mechanism wherein Fe(II) binds first, followed sequentially by α-ketoglutarate (AKG), the protocollagen substrate, and finally molecular oxygen [2]. The enzyme couples the oxidative decarboxylation of AKG to the hydroxylation of proline residues via a reactive Fe(IV)=O species (ferryl ion) that abstracts a hydrogen atom from the proline substrate, enabling hydroxylation through a radical rebound process [2].

Table: Essential Cofactors and Substrates in CP4H Catalytic Cycle

Component Role in Catalysis Stoichiometry Products Generated
Fe(II) Cofactor coordination in active site 1:1 enzyme complex Regenerated after catalysis
α-Ketoglutarate (AKG) Primary cosubstrate 1:1 per hydroxylation Succinate + CO₂
Molecular Oxygen Oxidizing agent 1:1 per hydroxylation H₂O (after hydroxylation)
Ascorbate Reductive activator Non-stoichiometric Regenerates Fe(II) from Fe(III)
Protocollagen Peptide Primary substrate Variable Hydroxyproline-containing collagen

This enzymatic reaction results in the formation of (2S,4R)-4-hydroxyproline residues, which are critical for establishing the thermal stability of the collagen triple helix through stereoelectronic effects that preorganize individual collagen strands [2]. The hydroxylation occurs primarily at proline residues in the Y-position of the repetitive -Xaa-Yaa-Gly- triplet sequences characteristic of collagen strands [3] [4]. It is noteworthy that the CP4H reaction can proceed through uncoupled decarboxylation cycles where AKG is consumed without subsequent proline hydroxylation, leading to enzyme inactivation that requires ascorbate for reactivation [2] [3].

CP4H as a Therapeutic Target

Pathological Rationale for CP4H Inhibition

Collagen overexpression and aberrant deposition constitute hallmark features of numerous pathological conditions, establishing CP4H as a compelling therapeutic target for disorders characterized by excessive collagen accumulation. The rate-limiting nature of the hydroxylation step in collagen biosynthesis further enhances the therapeutic appeal of CP4H inhibition [6].

Table: Pathological Conditions Amenable to CP4H Inhibition

Disease Category Specific Conditions Rationale for CP4H Inhibition
Fibrotic Disorders Hepatic fibrosis, pulmonary fibrosis, renal fibrosis, systemic sclerosis Reduces pathological collagen accumulation in affected organs
Cancer Triple-negative breast cancer, colorectal cancer, lung cancer Inhibits tumor progression, metastasis, and chemotherapy resistance
Ocular Diseases Diabetic retinopathy, corneal fibrosis Prevents pathological collagen deposition in ocular tissues
Cardiovascular Cardiac fibrosis, atherosclerotic plaque stabilization Reduces excessive collagen in cardiovascular remodeling

In fibrotic diseases, the pathological accumulation of collagen in vital organs disrupts normal tissue architecture and function, ultimately leading to organ failure [2] [7]. The therapeutic potential of CP4H inhibition in experimental liver fibrosis was demonstrated in rat models where the inhibitor S 4682 significantly reduced hepatic collagen accumulation, decreased prevalence of ascites, and lowered serum procollagen type III N-peptide levels without affecting hydroxyproline content in extrahepatic tissues, indicating a potentially favorable tissue-specific profile [7].

In oncological contexts, CP4H overexpression, particularly of the P4HA1 isoform, has been documented across multiple solid tumors including breast, colorectal, and lung cancers [3] [5] [4]. Elevated P4HA1 expression correlates strongly with advanced disease stage, therapy resistance, and reduced patient survival [5] [4]. Mechanistically, P4HA1 influences cancer progression through both canonical (collagen deposition) and non-canonical functions, the latter including modulation of cancer cell stemness, hypoxic response, glucose metabolism, angiogenesis, and immune cell infiltration within the tumor microenvironment [5] [4].

Novel Mechanistic Insights in Cancer Biology

Recent research has revealed unexpected dimensions of CP4H function in cancer progression that extend beyond its traditional role in collagen biosynthesis. In triple-negative breast cancer (TNBC), P4HA1 expression modulates intracellular metabolite levels, particularly α-ketoglutarate (α-KG) and succinate, which in turn influence the prolyl hydroxylation of HIF-1α [5]. By reducing the availability of α-KG, P4HA1 activity diminishes HIF-1α hydroxylation, thereby stabilizing HIF-1α and enhancing its transcriptional activity even under normoxic conditions [5].

This P4HA1/HIF-1 axis activation promotes cancer cell stemness and chemoresistance while concomitantly reducing oxidative phosphorylation and reactive oxygen species (ROS) levels [5]. Consequently, CP4H inhibition sensitizes TNBC cells to chemotherapeutic agents such as docetaxel and doxorubicin in both xenograft models and patient-derived systems [5]. These findings establish a compelling mechanistic link between collagen hydroxylation and HIF-1 pathway activation, revealing a novel dimension of metabolic reprogramming in aggressive cancers.

Classes of CP4H Inhibitors and Their Mechanisms

Comprehensive Inhibitor Classification

The development of CP4H inhibitors has yielded diverse chemical scaffolds that target distinct aspects of the enzyme's catalytic mechanism. These inhibitors can be systematically categorized based on their primary mechanism of action and structural characteristics.

G cluster_0 By Mechanism of Action cluster_1 Representative Examples CP4H_Inhibitors CP4H Inhibitor Classes MetalChelators Metal Chelators CP4H_Inhibitors->MetalChelators AKGMimetics α-Ketoglutarate Mimetics CP4H_Inhibitors->AKGMimetics SubstrateMimetics Substrate/Peptide Mimetics CP4H_Inhibitors->SubstrateMimetics NaturalProducts Natural Products CP4H_Inhibitors->NaturalProducts IrreversibleInhibitors Irreversible Inhibitors CP4H_Inhibitors->IrreversibleInhibitors EDTA EDTA MetalChelators->EDTA Bipyridine 2,2'-Bipyridine MetalChelators->Bipyridine DHPCA 1,4-DHPCA AKGMimetics->DHPCA EDB Ethyl-3,4-dihydroxybenzoate AKGMimetics->EDB PolyLProline Poly(L-proline) SubstrateMimetics->PolyLProline S4682 S-4682 (Ki = 155 nM) SubstrateMimetics->S4682

CP4H Inhibitor Classification Diagram

Detailed Inhibitor Characteristics

Metal Chelators represent one of the earliest recognized classes of CP4H inhibitors, functioning through sequestration of the essential Fe(II) cofactor from the enzyme's active site [2]. This category includes compounds such as ethylenediaminetetraacetic acid (EDTA), deferroxamine, 2,2′-bipyridine (bipy), and 1,10-phenanthroline, which typically exhibit inhibition constants (Kᵢ) in the micromolar range [2]. While these compounds have proven valuable as experimental tools for probing CP4H function in cellular systems, their therapeutic utility is substantially limited by nonspecific metal chelation effects that disrupt essential metalloenzyme functions throughout the body [2].

α-Ketoglutarate (AKG) Mimetics constitute a more promising category of CP4H inhibitors that compete with the endogenous AKG cosubstrate for binding to the enzyme's active site [1] [2]. Representative compounds include 1,4-dihydrophenonthrolin-4-one-3-carboxylic acid (1,4-DPCA) and ethyl-3,4-dihydroxybenzoate, which have demonstrated efficacy in reducing HIF-1α protein levels and suppressing tumor progression in preclinical cancer models [5]. A significant challenge in developing this inhibitor class arises from the structural conservation of the AKG-binding site across numerous FAKGD family members, complicating the achievement of selective CP4H inhibition [6].

Substrate and Peptide Mimetics target the protocollagen substrate-binding site of CP4H, offering potential advantages in selectivity. The compound S 4682 represents a clinically advanced example from this category, demonstrating potent inhibition of purified P4H (Kᵢ = 155 nM) and reducing hydroxyproline synthesis in chicken embryo calvaria (IC₅₀ = 8.2 μmol/L) and cultured hepatic stellate cells (IC₅₀ = 39 μmol/L) [7]. Notably, in experimental liver fibrosis models, S 4682 significantly reduced hepatic collagen accumulation without affecting hydroxyproline content in extrahepatic tissues, suggesting potential tissue-selective effects [7]. Additionally, poly(L-proline) has been characterized as a competitive inhibitor that effectively binds the substrate recognition site, with reported Kᵢ values differing by 200-1000-fold between P4HA1 and P4HA2 isoforms depending on polypeptide length, highlighting isoform-specific binding affinities [3] [4].

Natural Product Inhibitors and Irreversible Inhibitors represent additional categories explored in research settings, though their characterization remains less advanced compared to other inhibitor classes [1] [6]. The development of covalent irreversible inhibitors that specifically modify catalytic residues offers particular promise for achieving enhanced selectivity and prolonged pharmacodynamic effects [6].

Table: Comparative Analysis of Major CP4H Inhibitor Classes

Inhibitor Class Representative Compounds Mechanistic Basis Potency Range Advantages Limitations
Metal Chelators EDTA, 2,2'-bipyridine, 1,10-phenanthroline Fe(II) sequestration Kᵢ ~ μM range Broad efficacy, well-characterized Nonspecific, therapeutic toxicity
AKG Mimetics 1,4-DPCA, ethyl-3,4-dihydroxybenzoate Competitive AKG displacement IC₅₀ ~ low μM Established chemical scaffolds Limited selectivity across FAKGD family
Substrate Mimetics S 4682, poly(L-proline) Competitive substrate inhibition Kᵢ = 155 nM (S 4682) Potential isoform selectivity Peptide stability and delivery challenges
Natural Products Not fully characterized Multiple mechanisms Variable Structural diversity Limited characterization

Experimental Protocols for CP4H Inhibition Studies

Standardized Assay Methodologies

Robust experimental protocols are essential for evaluating CP4H inhibitor efficacy and mechanism of action. The following methodologies represent well-established approaches in the field:

Enzyme Activity Assays: Purified CP4H activity is typically measured by monitoring the formation of ³H-labeled hydroxyproline from ³H-proline-labeled protocollagen substrates or synthetic peptide analogs [7]. The reaction mixture includes 50-100 mM HEPES buffer (pH 7.2), 0.1-0.5 mg/mL protocollagen substrate, 0.1-0.5 mM AKG, 0.1-0.5 mM FeSO₄, 2 mM ascorbate, 0.5 mg/mL catalase, and 0.5-5 μg purified CP4H in a final volume of 100-200 μL [7]. After incubation at 37°C for 30-60 minutes, reactions are terminated by adding an equal volume of 10% (w/v) trichloroacetic acid, and radiolabeled hydroxyproline is quantified following extraction and oxidation steps [7].

Cellular Hydroxyproline Synthesis Measurement: Inhibitor efficacy in cellular contexts is commonly assessed using chicken embryo calvaria or cultured hepatic stellate cells (HSCs) [7]. Cells are incubated with ³H-proline (1-5 μCi/mL) in the presence of varying inhibitor concentrations for 4-24 hours. Subsequently, total collagen is extracted, hydrolyzed in 6M HCl at 110°C for 16-24 hours, and hydroxyproline content is quantified via liquid scintillation counting following specific extraction procedures [7]. Results are typically expressed as IC₅₀ values, representing the inhibitor concentration that reduces hydroxyproline synthesis by 50% compared to untreated controls.

In Vivo Fibrosis Models: The carbon tetrachloride (CCl₄)-induced hepatic fibrosis model in rats represents a well-characterized system for evaluating CP4H inhibitors in vivo [7]. Animals receive CCl₄ (0.5-1.0 mL/kg, 1:1 in olive oil) twice weekly for 6-8 weeks via oral gavage or subcutaneous injection. Test compounds are typically administered daily throughout the induction period. Efficacy endpoints include histological collagen deposition (Sirius Red staining), hepatic hydroxyproline content, and serum biomarkers such as procollagen type III N-peptide (PIIINP) [7].

Advanced Mechanistic Evaluation

For investigating non-canonical CP4H functions in cancer biology, specialized experimental approaches are required:

HIF-1α Stabilization Assays: Cancer cells are treated with CP4H inhibitors for 4-24 hours under normoxic or hypoxic conditions (1% O₂) [5]. HIF-1α protein levels are quantified via western blotting, while HIF-1 transcriptional activity is measured using HRE-luciferase reporter constructs [5]. To assess protein stability, cells are treated with cycloheximide (10-100 μg/mL) to inhibit de novo protein synthesis, and HIF-1α degradation is monitored over time by western blotting [5].

Cancer Stemness Evaluation: Following CP4H inhibition, cancer stem cell populations are quantified using flow cytometry for stem cell markers (CD44⁺/CD24⁻ for breast cancer) or through mammosphere formation assays in low-attachment conditions with serum-free media supplemented with B27, EGF, and FGF [5]. Resulting mammospheres are counted after 5-7 days to assess self-renewal capacity.

Chemosensitization Studies: In vivo efficacy is evaluated using patient-derived xenograft (PDX) models of triple-negative breast cancer [5]. Mice are randomized to receive vehicle control, CP4H inhibitor alone, standard chemotherapy (e.g., docetaxel or doxorubicin), or combination therapy. Tumor volumes are monitored regularly, and endpoint analyses include assessment of apoptosis (TUNEL staining), proliferation (Ki67 immunohistochemistry), and cancer stem cell frequency [5].

Clinical Translation and Future Perspectives

Current Challenges in Therapeutic Development

The translational development of CP4H inhibitors faces several significant challenges that must be addressed to realize their full therapeutic potential. The issue of isoform selectivity remains paramount, as the three CP4H isoforms (P4HA1, P4HA2, and P4HA3) exhibit distinct tissue distributions and potentially non-redundant functions [3] [4]. The development of isoform-selective inhibitors would facilitate more targeted therapeutic interventions while minimizing off-target effects. Additionally, the structural conservation of the active site across the broader FAKGD enzyme family presents substantial obstacles to achieving pharmacological specificity [6].

The dual opposing roles of collagen deposition in different pathological contexts further complicates therapeutic development. While excessive collagen characterizes fibrotic diseases, organized collagen matrices also provide critical structural support in many tissues. Thus, achieving therapeutic window that selectively targets pathological collagen deposition while preserving physiological collagen function represents a key consideration in inhibitor design and dosing strategies [7].

Emerging Opportunities and Future Directions

Recent advances in understanding the non-canonical functions of CP4H, particularly its role in regulating cancer metabolism and HIF-1α stability, have revealed novel therapeutic opportunities [5] [4]. The development of CP4H inhibitors as chemosensitizing agents in treatment-resistant cancers represents a particularly promising application [5]. Additionally, the recognition that P4HA1 overexpression modulates tumor-infiltrating lymphocytes and immune responses within the tumor microenvironment suggests potential applications in immuno-oncology combinations [4].

Structurally-informed drug design approaches are increasingly feasible as structural biology techniques provide enhanced understanding of CP4H architecture. Recent developments include small-angle X-ray scattering structures of the full heterotetramer and crystal structures of the P4HA2 CAT domain complexed with P4HB, revealing the βααβ organization of the enzyme with β subunits at each end and αβ dimers connected via the α subunits' dimerization domains [3] [4]. These structural insights enable more rational approaches to inhibitor design targeting specific subdomains or protein-protein interfaces.

The exploration of allosteric modulation represents another promising frontier, with recent research identifying novel activators of human CP4H that function through previously unappreciated mechanisms [6]. Similar approaches might yield allosteric inhibitors with enhanced selectivity profiles. Additionally, the development of tissue-specific delivery systems could mitigate potential systemic toxicities while enabling effective local concentrations at disease sites.

Conclusion

Collagen prolyl 4-hydroxylase represents a compelling therapeutic target with validated roles in fibrotic diseases and cancer progression. The continued development of selective, potent CP4H inhibitors holds significant promise for addressing substantial unmet medical needs across multiple disease domains. Future advances will likely emerge from integrated approaches combining structural biology, medicinal chemistry, and deeper understanding of the non-canonical CP4H functions in disease pathophysiology, potentially yielding novel therapeutic paradigms targeting the collagen ecosystem in human diseases.

References and Key Resources

  • Shoulders, M. D. & Raines, R. T. (2009). Collagen structure and stability. Annual Review of Biochemistry, 78, 929-958. [1]
  • Fischer, E. (1901). Ueber die Hydrolyse des Caseins durch Salzsäure. Zeitschrift für Physiologische Chemie, 33, 151-176. [1]
  • Myllyharju, J. & Kivirikko, K. I. (2004). Collagens, modifying enzymes and their mutations in humans, flies and worms. Trends in Genetics, 20, 33-43. [1]
  • Vasta, J. D. (2018). Development of Selective Inhibitors and Modulators of Collagen Prolyl 4-Hydroxylase. University of Wisconsin-Madison Dissertation. [6]
  • Hagens, R. et al. (1998). Selective inhibition of hepatic collagen accumulation in experimental liver fibrosis in rats by a new prolyl 4-hydroxylase inhibitor. Hepatology. [7]
  • Xiong, G. et al. (2018). Collagen prolyl 4-hydroxylase 1 is essential for HIF-1α stabilization and TNBC chemoresistance. Nature Communications, 9, 4456. [5]
  • López, B. et al. (2025). Enhanced Collagen Prolyl 4-Hydroxylase Activity and Expression Promote Cancer Progression via Both Canonical and Non-Canonical Mechanisms. International Journal of Molecular Sciences, 26(19), 9371. [3] [4]
  • Górres, K. L. & Raines, R. T. (2010). Prolyl-4-hydroxylase. Critical Reviews in Biochemistry and Molecular Biology, 45, 106-124. [1]

References

Diethyl pyimDC research background and discovery

Author: Smolecule Technical Support Team. Date: February 2026

A Potential Research Context

While details on "Diethyl pyimDC" are unavailable, I found information on a structurally and functionally similar compound, Diethyl-pythiDC, which may provide insight into its potential research context [1].

The table below summarizes key information for this related compound:

Characteristic Description
IUPAC/CAS Number Information not available
Known Biological Activity Inhibitor of collagen prolyl 4-hydroxylases (CP4Hs) [1]
Key Research Finding Inhibits CP4H activity in cultured cells (e.g., MDA-MB-231) at high concentrations (up to 500 µM) without inducing cytotoxic effects or an iron-deficient phenotype [1]
Primary Research Application Used as a research tool to study CP4H function and collagen synthesis [1]

Example Experimental Protocol

While a protocol for "this compound" is not available, the research for the related compound "Diethyl-pythiDC" provides an example of a cell-based assay used to evaluate biological activity [1]. This may serve as a useful methodological reference:

Start Plate MDA-MB-231 cells (5,000 cells/well in 96-well plate) Adhere Adhere for 4 hours Start->Adhere Treat Treat with test compound (e.g., Diethyl-pythiDC) Adhere->Treat Incubate Incubate at 37°C for 24 hours Treat->Incubate Wash Wash with Dulbecco's PBS Incubate->Wash Assay Add MTS reagent (1:5 ratio) Wash->Assay Measure Incubate 2 hours Measure absorbance at 490nm Assay->Measure Analyze Analyze cell viability (Normalize to controls) Measure->Analyze

Experimental workflow for cell viability assay [1]

Guidance for Further Investigation

Given the lack of direct information, here are steps you can take to find the specific details you need:

  • Refine your search strategy: The name "this compound" may be an internal code, abbreviation, or misspelling. Try searching for potential synonyms or related scientific nomenclature.
  • Consult specialized databases: Search in-depth chemical (e.g., SciFinder, Reaxys) and life science literature databases (e.g., PubMed) using the compound's potential targets or related pathways as keywords.
  • Explore commercial supplier catalogs: Reputable suppliers of research chemicals (such as MedChemExpress, which lists Diethyl-pythiDC) sometimes provide technical data sheets and referencing primary literature [1].

References

CP4H Inhibition Assay: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Collagen prolyl 4-hydroxylases (CP4Hs) are promising therapeutic targets for conditions involving fibrosis and cancer metastasis [1] [2]. Inhibiting CP4H activity can reduce collagen stability and secretion, potentially suppressing tumor invasion [2].

Quantitative Data on Biheteroaryl Dicarboxylate Inhibitors

While data for Diethyl pyimDC is unavailable, the search results provide information on a closely related compound, Diethyl-pythiDC, and other inhibitors for context.

Table 1: Profile of a Biheteroaryl Dicarboxylate CP4H Inhibitor (Diethyl-pythiDC)

Parameter Details
Compound Name Diethyl-pythiDC [3]
Target Collagen Prolyl 4-Hydroxylases (CP4Hs) [3]
CAS Number 1821370-70-0 [3]
Molecular Formula C₁₄H₁₄N₂O₄S [3]
Molecular Weight 306.34 g/mol [3]
Biological Activity Inhibits CP4H in cells without causing iron deficiency at high concentrations (up to 500 μM) [1] [3].
Cellular Assay Notes No cytotoxicity observed at high micromolar concentrations; does not induce iron-deficient phenotype (unlike EDHB) [1] [3].

Table 2: Comparison of Other Documented CP4H Inhibitors

Inhibitor Key Characteristics / Activity Reference
EDHB (Ethyl 3,4-dihydroxybenzoate) Commonly used but has low potency, poor selectivity, and causes iron deficiency [1]. -
bipyDCs (e.g., bipy45'DC, bipy55'DC) Potent and selective for CP4H1, but high affinity for free iron limits biological utility [1]. -
Silodosin & Ticlopidine Identified via HTS; inhibit C-P4H1 dose-dependently, suppress collagen secretion and tumor invasion in 3D culture [2]. -
Experimental Protocol: Cellular Viability and Iron Deficiency Assessment

This protocol assesses inhibitor effects on cell viability and indicators of iron deficiency, based on methods used for Diethyl-pythiDC and other biheteroaryl dicarboxylates [1] [3].

G A Plate MDA-MB-231 Cells (5,000 cells/well, 96-well plate) B Cell Adherence (4 hours, 37°C) A->B C Apply Treatment (Replace medium with compound solutions) B->C D Incubate with Compound (24 hours, 37°C) C->D E Wash Cells (Dulbecco's PBS) D->E I Parallel Analysis (Western Blot for TfR, HIF-1α, Ferritin) D->I F Add MTS Reagent (1:5 ratio) E->F G Incubate & Measure (2 hours, 37°C) Absorbance at 490 nm F->G H Analyze Cell Viability (Normalize to PBS and H₂O₂ controls) G->H

Diagram 1: Workflow for cellular viability and iron phenotype assessment.

Key Reagents and Equipment

  • Cell Line: MDA-MB-231 cells (or other relevant cell lines) [3].
  • Inhibitors: Diethyl-pythiDC or other test compounds. Prepare stock solutions in DMSO (e.g., 25 mg/mL) [3].
  • Controls: PBS (100% viability), H₂O₂ (0% viability), and a known iron chelator like EDHB (positive control for iron deficiency) [1] [3].
  • Key Reagent: MTS reagent for cell viability assay [3].
  • Equipment: Clear 96-well plate, CO₂ incubator, plate reader capable of measuring absorbance at 490 nm.

Procedure

  • Cell Plating: Plate MDA-MB-231 cells at a density of 5,000 cells per well in a clear 96-well plate. Include enough wells for all treatments and controls in triplicate [3].
  • Adherence: Allow cells to adhere for 4 hours under standard culture conditions (37°C, 5% CO₂) [3].
  • Treatment: Remove the original medium and replace it with fresh medium containing varying concentrations of the test compound (e.g., Diethyl-pythiDC). Include PBS (vehicle) and H₂O₂ controls [3].
  • Incubation: Incubate the treated cells for 24 hours at 37°C [3].
  • Viability Assay:
    • Remove the medium and gently wash the cells with Dulbecco's Phosphate Buffered Saline (PBS).
    • Add the MTS reagent to the wells at a 1:5 ratio (reagent:medium).
    • Incubate the plate at 37°C for 2 hours.
    • Measure the absorbance at 490 nm using a plate reader [3].
  • Data Analysis:
    • Calculate the average absorbance for each treatment in triplicate.
    • Determine the percentage of viable cells by normalizing the absorbance values to the PBS control (100% viable) and H₂O₂ control (0% viable) [3].
  • Iron Deficiency Assessment (Parallel Analysis):
    • In a parallel experiment, treat cells similarly and analyze lysates via Western blot for indicators of iron homeostasis.
    • Key proteins to probe: Transferrin Receptor (TfR), HIF-1α, and Ferritin [1]. Cells treated with a selective inhibitor should show normal levels of these proteins, unlike cells treated with EDHB.
High-Throughput Screening (HTS) Protocol for C-P4H1 Inhibitors

This protocol uses a succinate detection method to identify inhibitors from compound libraries [2].

G A Purify C-P4H1 Enzyme (Tetramer from eukaryotic system) B Set Up Reaction with Test Compounds & Substrates A->B C Incubate to Allow Enzymatic Hydroxylation B->C D Apply Succinate-Glo Reagent C->D E Measure Luminescence (Quantifies succinate byproduct) D->E F Identify Hits (Compounds that reduce signal) E->F G Secondary Validation (Dose-response, collagen secretion, 3D invasion) F->G

Diagram 2: HTS workflow for C-P4H1 inhibitor identification.

Procedure Overview

  • Enzyme Preparation: Purify active C-P4H1 tetramer from a eukaryotic expression system [2].
  • Reaction Setup: In an HTS-compatible plate (e.g., 384-well), mix the purified C-P4H1 with its substrates (α-ketoglutarate, Fe²⁺, O₂, protocollagen peptide) and individual compounds from the screening library [2].
  • Incubation: Allow the enzymatic reaction to proceed for a defined period. C-P4H1 activity generates succinate as a byproduct [2].
  • Detection: Add the Succinate-Glo Hydroxylase reagent to each well. This assay converts the generated succinate into a luminescent signal, which is proportional to the enzyme activity [2].
  • Hit Identification: Measure luminescence. Compounds that significantly reduce the luminescent signal compared to controls (DMSO) are potential C-P4H1 inhibitors [2].
  • Validation: Confirm hits through dose-response studies. Further validate promising inhibitors in cell-based models, such as assays for collagen secretion and tumor invasion in 3D tissue culture [2].

Key Considerations for Researchers

  • Probe Selectivity: When evaluating novel CP4H inhibitors, always assess their impact on cellular iron homeostasis. A key advantage of advanced inhibitors like Diethyl-pythiDC is their ability to inhibit CP4H without depleting iron pools, unlike older inhibitors like EDHB [1].
  • Assay Selection: The Succinate-Glo HTS method is highly sensitive for measuring C-P4H1 activity in a purified system [2]. For cellular efficacy and cytotoxicity profiling, the dual-color fluorescent assay principles used in antiviral research can be adapted, employing high-content imaging to simultaneously quantify inhibition and cell count [4].
  • Compound Solubility: For in vitro assays, Diethyl-pythiDC has a solubility of at least 33.33 mg/mL in DMSO [3]. For animal studies, it can be formulated as a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline [3].

References

how to use Diethyl-pythiDC in cell culture studies

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Applications

Diethyl-pythiDC acts as a competitive antagonist, inhibiting CP4H activity by mimicking α-ketoglutarate (α-KG) [1]. This enzyme is crucial for collagen stability, and its inhibition impairs triple-helix formation and collagen deposition [2].

  • Primary Target: Collagen Prolyl 4-Hydroxylases (CP4Hs), specifically the P4HA1 and P4HA3 isoforms [3] [4] [5].
  • Key Applications in Research: studied in breast cancer (particularly IntClust-2 subtype) and colorectal cancer (CRC) models to impede cell proliferation, invasion, migration, and tumor growth [4] [5].

The relationship between Diethyl-pythiDC, its target, and the functional outcomes in cancer research can be summarized as follows:

G Diethyl_pythiDC Diethyl-pythiDC (CP4H Inhibitor) Inhibition Inhibits Diethyl_pythiDC->Inhibition P4HA1_P4HA3 P4HA1 / P4HA3 (Collagen Prolyl 4-Hydroxylase) Collagen_Synthesis Collagen Synthesis & Hydroxylation P4HA1_P4HA3->Collagen_Synthesis Collagen_Stability Collagen Stability & Deposition Collagen_Synthesis->Collagen_Stability Tumor_Growth Tumor Growth & Metastasis Collagen_Stability->Tumor_Growth Inhibition->P4HA1_P4HA3

Summary of Key Experimental Data

The table below summarizes quantitative data from studies using Diethyl-pythiDC.

Experimental Model Key Findings Concentrations/Doses Used Observed Effects
MDA-MB-231 Breast Cancer Cells [3] [4] No cytotoxicity or iron deficiency phenotype at high concentrations. Up to 500 μM Inhibited collagen synthesis; normal levels of TfR, HIF-1α, and ferritin.
Colorectal Cancer (CRC) Cell Lines (e.g., HCT116, SW480) [5] Reduced malignant phenotypes. 10-100 μM (in vitro) Decreased cell proliferation, invasion, migration; reduced AGO2 and MMP1 protein levels.
CRC Patient-Derived Xenograft (PDX) Models [5] Tumor regression. Not specified (in vivo) Effective tumor growth reduction in high-P4HA1 expressing models.

Detailed Experimental Protocols

In Vitro Cell Culture Treatment

This protocol is adapted from studies using MDA-MB-231 and other breast cancer cell lines [3] [4].

  • 1. Stock Solution Preparation

    • Reconstitute Diethyl-pythiDC (CAS 1821370-70-0) to a 10 mM or 25 mM stock solution in cell culture-grade DMSO [3].
    • Aliquot and store at -20°C or -80°C for long-term storage to avoid freeze-thaw cycles.
  • 2. Cell Seeding and Treatment

    • Seed cells in appropriate growth medium in culture plates and allow to adhere.
    • Prepare treatment medium by diluting the stock solution in pre-warmed culture medium. Final DMSO concentration should not exceed 0.5% (v/v), using a vehicle control with equivalent DMSO [3].
    • Replace cell medium with treatment medium. Effective concentrations used in research range from 10 μM to 500 μM, with 100-500 μM common for observing phenotypic effects without cytotoxicity [3] [4].
  • 3. Assay and Analysis (after 24-72 hours treatment)

    • Cell Viability/Proliferation: Assess using MTS assay [3] or direct cell counting [5].
    • Protein Analysis: Use immunoblotting to evaluate downstream targets like MMP1 and AGO2, or collagen levels [5].
    • Collagen Analysis: Measure collagen secretion or hydroxylation using specialized assays or gels [1].
In Vivo Administration in Mouse Models

This protocol is based on studies in Colorectal Cancer Patient-Derived Xenograft (PDX) models [5].

  • 1. Formulation for In Vivo Use

    • The exact formulation used in published studies is not explicitly detailed. For in vivo administration, compounds like Diethyl-pythiDC are often suspended in a vehicle like 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline to create a stable suspension for injection [3].
  • 2. Dosing and Administration

    • While the specific dose for Diethyl-pythiDC is not provided, studies showing efficacy in PDX models typically determine a maximum tolerated dose in pilot studies.
    • Administration is typically via intraperitoneal (IP) injection.
    • Treatment usually continues for several weeks, with tumor volume monitored regularly.

The overall workflow for a typical in vitro and in vivo study is outlined below.

G Start Start Experimental Workflow Subgraph_Cluster_InVitro In Vitro Phase Start->Subgraph_Cluster_InVitro Step1 1. Prepare 10-25 mM Stock Solution in DMSO Subgraph_Cluster_InVitro->Step1 Step2 2. Seed & Culture Relevant Cancer Cell Lines Step1->Step2 Step3 3. Treat Cells with Diethyl-pythiDC (10 μM - 500 μM) Step2->Step3 Step4 4. Conduct Functional Assays: - MTS/Cell Viability - Immunoblotting (MMP1, AGO2) - Collagen Detection Step3->Step4 Subgraph_Cluster_InVivo In Vivo Phase Step4->Subgraph_Cluster_InVivo Step5 5. Formulate Compound for Injection (e.g., DMSO/PEG300/Tween-80/Saline) Subgraph_Cluster_InVivo->Step5 Step6 6. Administer to Animal Model (e.g., CRC PDX Mice via IP Injection) Step5->Step6 Step7 7. Monitor Tumor Growth & Regression Over Weeks Step6->Step7 End Analyze Data & Conclude Step7->End

Critical Considerations for Researchers

  • Selectivity Advantage: Diethyl-pythiDC demonstrates superior selectivity for CP4H over other iron-dependent enzymes compared to older inhibitors like EDHB, minimizing off-target iron chelation and resulting iron deficiency phenotypes in cells [1].
  • Cellular Phenotype: At effective concentrations (up to 500 μM), Diethyl-pythiDC does not typically induce cytotoxicity or alter transferrin receptor (TfR), HIF-1α, or ferritin levels, indicating a specific mechanism of action not involving general iron chelation [3].
  • Handling and Storage: Diethyl-pythiDC is hygroscopic. Use newly opened, anhydrous DMSO for solubility [3].

References

Diethyl pyimDC concentration for in vitro experiments

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity and Experimental Data

The search results do not contain specific concentration data for Diethyl pyimDC. However, a closely related compound from the same class of biheteroaryl dicarboxylates was tested [1]. The data below can serve as a reference for the low cytotoxicity profile expected from these compounds.

Table 1: In Vitro Cytotoxicity of Diethyl-pythiDC (a related CP4H inhibitor) [2]

Cell Line Cell Type Assay Cytotoxicity Observation
MDA-MB-231 Human Breast Cancer MTS Cell Viability No cytotoxic activity at high micromolar concentrations (up to 500 μM).
MDA-MB-231 Human Breast Cancer Indicators of Iron Deficiency (TfR, HIF-1α, Ferritin levels) Appeared normal at concentrations as high as 500 μM, unlike EDHB which induced an iron-deficient phenotype.

Experimental Protocol for Cytotoxicity Assay

The following detailed protocol is adapted from the MTS assay method used to generate the data in Table 1 [2]. You can apply this same methodology to evaluate this compound.

  • 1. Cell Plating: Plate MDA-MB-231 cells at a density of 5,000 cells per well in a clear 96-well plate.
  • 2. Cell Adhesion: Allow the cells to adhere for 4 hours under standard culture conditions (e.g., 37°C, 5% CO₂).
  • 3. Compound Treatment:
    • Remove the original medium.
    • Add fresh medium containing varying concentrations of the test compound (e.g., this compound).
    • Include appropriate controls: a PBS control (representing 100% viability) and a H₂O₂ control (representing 0% viability).
    • Incubate the treated cells for 24 hours at 37°C.
  • 4. Viability Measurement:
    • Remove the treatment medium and gently wash the cells with Dulbecco's Phosphate Buffered Saline (PBS).
    • Add the MTS reagent to the wells at a ratio of 1:5 in fresh medium.
    • Incubate the plate at 37°C for 2 hours to allow for formazan product formation.
  • 5. Data Acquisition and Analysis:
    • Measure the absorbance of the formazan product at 490 nm using a plate reader.
    • Perform all measurements in triplicate for each concentration and repeat the entire experiment in duplicate to ensure reproducibility.
    • Calculate the percentage of viable cells for each concentration by normalizing the absorbance values to the PBS control (100% viable).

Experimental Workflow Diagram

The diagram below visualizes the key stages of the cytotoxicity assay protocol.

G Start Cell Plating & Seeding (5,000 cells/well in 96-well plate) Adhere Cell Adhesion (4 hours) Start->Adhere Treat Compound Treatment (Add this compound; incubate 24h) Adhere->Treat Wash Wash with PBS Treat->Wash Assay Add MTS Reagent (Incubate 2 hours) Wash->Assay Read Measure Absorbance (490 nm) Assay->Read Analyze Data Analysis (Normalize to controls) Read->Analyze

References

Chemical Profile of Diethyl pyimDC and Related Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The search results clarify that Diethyl-pythiDC is a closely related compound to Diethyl pyimDC and is characterized as a collagen prolyl 4-hydroxylase (CP4H) inhibitor [1] [2] [3]. The table below summarizes its key properties.

Property Description
Molecular Formula C₁₄H₁₄N₂O₄S [1] [2] [3]
Molecular Weight 306.34 g/mol [1] [2] [3]
CAS Number 1821370-70-0 [1] [2] [3]
Mechanism of Action Inhibitor of collagen prolyl 4-hydroxylases (CP4Hs) [2] [3]
Primary Biological Activity Inhibits CP4H activity in cultured cells at concentrations that do not cause a general iron deficiency phenotype [1] [2].
Storage Powder: -20°C for 3 years; in solvent: -80°C for 1 year [1] [3]
Solubility Soluble in DMSO (recommended concentration: 10 mg/mL or 32.64 mM) [1] [2] [3]

Research Context: Iron Deficiency and Phenotypic Analysis

While specific protocols for this compound are unavailable, established research models for iron deficiency provide a framework for the phenotypic analyses you would likely need to perform.

Consequences of Prenatal Iron Deficiency

Iron is crucial for fetal brain development, and deficiency is linked to long-term neurological impairments. Key consequences include [4]:

  • Abnormal Brain Development: Impacts hippocampal neuronal differentiation, synaptic plasticity, and monoamine neurotransmitter metabolism.
  • Behavioral Phenotypes: Associated with cognitive impairment, anxiety, depression, schizophrenia, and autism spectrum disorders in offspring.
  • Molecular Mechanisms: Disruptions can occur in oxidative phosphorylation, fatty acid metabolism, and gene expression patterns related to neuroinflammation [5].
Validated Animal Models of Iron Deficiency

Well-established dietary models in rodents can guide your experimental design for assessing phenotypes:

  • Dietary Induction: Pregnant dams are fed an iron-deficient diet (e.g., 3-6 mg Fe/kg diet) from gestation through lactation, with control groups on an iron-sufficient diet (200 mg Fe/kg) [4] [5] [6].
  • Phenotypic Assessment: These models evaluate outcomes such as:
    • Metabolomic Changes: Altered levels of creatine, glutamate, glutamine, N-acetylaspartate (NAA), and myoinositol in the striatum, which correlate with behavioral delays [6].
    • Behavioral Tests: Deficits in learning and memory (e.g., Morris water maze, fear conditioning), motor coordination, and increased anxiety-like behaviors [4].
    • Transcriptomic Analysis: RNA sequencing can reveal persistent changes in gene expression related to energy metabolism and neuroinflammation, even after iron repletion [5].

The following diagram outlines a generalized experimental workflow for studying iron-deficient phenotypes, integrating elements from both dietary and potential inhibitor-based approaches.

G cluster_1 Intervention Strategies cluster_2 Core Analyses cluster_3 Outcome start Study Objective: Investigate Iron-Deficient Phenotypes m1 1. Model Establishment start->m1 m2 2. Phenotypic Assessment m1->m2 c1a Dietary Model (Iron-Deficient Diet) m1->c1a m3 3. Data Integration & Analysis m2->m3 c2a Metabolomics (NMR Spectroscopy) m2->c2a c3a Identify Altered Metabolic Pathways m3->c3a c1b Inhibitor Model (e.g., CP4H Inhibitor) c2b Behavioral Tests (Memory, Motor, Anxiety) c2c Transcriptomics (RNA Sequencing) c3b Correlate Molecular Changes with Behavioral Deficits

A Path Forward for Your Research

Given the lack of direct protocols, here are concrete steps you can take to advance your work:

  • Contact Suppliers Directly: Inquire with chemical suppliers like TargetMol or MedChemExpress for any proprietary technical data or application notes for this compound (CAS 1821370-64-2) or Diethyl-pythiDC [1] [2] [7].
  • Consult the Patent Literature: The patent US9809586B2, which covers inhibitors of collagen prolyl 4-hydroxylase, may contain detailed synthetic procedures and early biological testing methods not found in standard product catalogs [8].
  • Adapt General Cell Culture Protocols: You may need to adapt general guidelines for using small molecule inhibitors in cell culture. A typical approach involves:
    • Preparing a stock solution in DMSO.
    • Treating cells (e.g., MDA-MB-231) with a range of concentrations (e.g., up to 500 µM) for a defined period (e.g., 24 hours) [2] [3].
    • Assessing phenotypic outcomes via viability assays (MTS), and analyzing markers of iron status (TfR, ferritin, HIF-1α) to confirm a specific CP4H inhibition effect without inducing general iron deficiency [1] [2].

References

Application Note: Framework for Evaluating Novel Compounds in MDA-MB-231 Cells

Author: Smolecule Technical Support Team. Date: February 2026

The following document provides a detailed experimental framework for the preliminary investigation of novel chemical compounds, using the triple-negative breast cancer (TNBC) cell line MDA-MB-231 as a model system. The MDA-MB-231 cell line is an aggressive, invasive, and poorly differentiated TNBC model that is widely used in oncology research for drug screening due to its relevance in studying treatment resistance and metastatic behavior [1] [2]. This protocol outlines the key assays and methodologies to assess a compound's anti-proliferative, pro-apoptotic, and anti-metastatic potential.

Cell Culture and Maintenance

Proper maintenance of the MDA-MB-231 cell line is fundamental for obtaining reproducible results.

  • Culture Conditions: Culture MDA-MB-231 cells (ATCC HTB-26) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin [1] [3].
  • Incubation: Maintain cells at 37°C in a humidified incubator with 5% CO₂ [3].
  • Subculturing: Subculture cells at 70-80% confluence. Briefly, rinse with PBS, detach using TrypLE or trypsin-EDSA, and deactivate with complete medium [1].
  • Cell Seeding for Assays: Based on optimization studies, a seeding density of 2,000 cells per well in a 96-well plate is recommended for cell viability assays like MTT to ensure linear growth and reliable results over 24-72 hours [4].
Experimental Workflow Overview

The typical workflow for profiling a novel compound involves a cascade of experiments, starting with viability assays and progressing to more specific mechanistic studies. The diagram below illustrates this logical progression.

G Start Start: Compound Investigation Viability Cell Viability Assay (MTT) Start->Viability Morphology Morphological Analysis Viability->Morphology MechApoptosis Mechanistic Study: Apoptosis Analysis Viability->MechApoptosis MechCellCycle Mechanistic Study: Cell Cycle Analysis Viability->MechCellCycle FuncInvasion Functional Study: Invasion & Migration Viability->FuncInvasion FuncAdhesion Functional Study: Cell Adhesion FuncInvasion->FuncAdhesion

Detailed Experimental Protocols

Here are the standard operating procedures for key experiments in the workflow.

3.1. Cell Viability and Proliferation Assay (MTT)

The MTT assay is a colorimetric method to assess metabolic activity and cell viability.

  • Principle: Living cells reduce yellow tetrazolium salt (MTT) to insoluble purple formazan crystals [3] [4].
  • Procedure:
    • Seed cells in a 96-well plate at 2,000 cells/well and allow to adhere for 24 hours [4].
    • Treat cells with a range of concentrations of the test compound for 24, 48, and 72 hours. Dimethyl sulfoxide (DMSO) is a common solvent; its concentration should not exceed 0.3125% (v/v) to minimize cytotoxicity [4].
    • Add 10-100 µL of MTT reagent (0.5 mg/mL) to each well and incubate for 4 hours at 37°C [3] [4].
    • Carefully remove the medium and dissolve the formed formazan crystals in 100 µL of DMSO [3].
    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader [4].
  • Data Analysis: Calculate cell viability as a percentage of the untreated control group. Use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
3.2. Morphological Analysis of Apoptosis

Observing changes in cell morphology can provide early evidence of programmed cell death.

  • Procedure:
    • Seed cells in 6-well plates at a density of 2 × 10⁵ cells/well and treat with the test compound at its IC₅₀ concentration for 24 hours [3].
    • After incubation, wash the cells once with PBS (pH 7.4).
    • Observe the cells under an inverted phase-contrast microscope for hallmark features of apoptosis, such as cell shrinkage, membrane blebbing, and loss of cell-cell contact [3].
3.3. Apoptosis Analysis via Gene Expression

Confirming apoptosis involves examining the expression of key regulatory genes.

  • Procedure:
    • Extract total RNA from treated and control cells using TRIzol Reagent [3].
    • Reverse-transcribe 2 μg of total RNA into cDNA using a kit [3].
    • Perform quantitative Real-Time PCR (qRT-PCR) with primers for pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) genes. GAPDH or β-actin is used as a housekeeping control [3] [5].
    • Analyze the data using the 2−ΔΔCT method to determine the fold change in gene expression. A significant increase in the Bax/Bcl-2 ratio is a strong indicator of apoptosis activation [3] [6].
3.4. Cell Cycle Analysis by Flow Cytometry

This assay determines if a compound inhibits proliferation by arresting the cell cycle at a specific phase.

  • Procedure:
    • Treat cells with the test compound for 24 hours.
    • Harvest the cells, wash with PBS, and fix in 70% ethanol at -20°C for several hours.
    • Treat the fixed cells with RNase A, and stain the DNA with Propidium Iodide (PI).
    • Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases (G0/G1, S, G2/M) is determined based on PI fluorescence [6] [7]. A common effect of anti-cancer compounds is arrest at the G2/M phase [6] [7].
3.5. Cell Invasion Assay (Transwell)

The Transwell assay is a standard method to evaluate the potential of a compound to inhibit cancer cell invasion.

  • Procedure:
    • Rehydrate Matrigel-coated Transwell inserts (8.0 μm pore size) with serum-free medium.
    • Seed 2 × 10⁴ MDA-MB-231 cells/well in serum-free medium into the upper chamber. Add medium containing 5-10% FBS to the lower chamber as a chemoattractant [5].
    • Add the test compound at sub-cytotoxic concentrations to the upper chamber. Incubate for 24 hours at 37°C.
    • After incubation, remove non-invading cells from the upper surface with a cotton swab.
    • Fix the cells that have invaded through the membrane to the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet [5].
    • Count the stained cells under a microscope or dissolve the dye in acetic acid and measure the absorbance at 570 nm [5].
3.6. Cell Adhesion Assay

This assay tests whether a compound affects the ability of cancer cells to adhere to the extracellular matrix, a key step in metastasis.

  • Procedure:
    • Pre-coat a 96-well plate with gelatin or another substrate.
    • Treat MDA-MB-231 cells with the test compound for 24 hours. Then, trypsinize, count, and seed 5 × 10⁴ cells/well onto the coated plate.
    • Allow the cells to adhere for 1 hour at 37°C.
    • Gently wash the wells with PBS to remove non-adherent cells.
    • Fix and stain the adherent cells with Rose Bengal or crystal violet. Solubilize the stain and measure the absorbance at 570 nm [5]. A decrease in absorbance indicates impaired cell adhesion.
Signaling Pathways in MDA-MB-231 Cell Death

Successful anti-cancer compounds often modulate specific signaling pathways that control cell death. The diagram below integrates two key pathways frequently implicated in the response of MDA-MB-231 cells to therapeutic agents, as reported in the literature.

G cluster_ROS ROS/JNK Pathway (Pro-Apoptotic) cluster_Integrin Integrin β3 / EMT Pathway Compound Novel Compound (e.g., Diethyl pyimDC) ROS Induces ROS Generation Compound->ROS ITGB3 Inhibits Integrin β3 Expression Compound->ITGB3 JNK Activates JNK Signaling ROS->JNK Apoptosis Induces Mitochondrial Apoptosis JNK->Apoptosis Autophagy Triggers Autophagic Cell Death JNK->Autophagy Arrest Induces G2/M Phase Cell Cycle Arrest JNK->Arrest EMT Reverses Epithelial-Mesenchymal Transition (EMT) ITGB3->EMT ECadherin ↑ E-cadherin (Epithelial Marker) EMT->ECadherin NCadherin ↓ N-cadherin, Vimentin (Mesenchymal Markers) EMT->NCadherin Invasion Inhibits Cell Invasion & Metastasis ECadherin->Invasion NCadherin->Invasion

Data Summary Tables
Table 1: Example Quantitative Data from Potential Anti-Cancer Treatments in MDA-MB-231 Cells

This table compiles illustrative IC₅₀ values and key mechanistic effects of various natural compounds and synthetic molecules reported in the literature, serving as a reference for the expected output format.

Compound Name Class IC₅₀ (µM) / 24-72h Key Mechanistic Findings Citation
Luteolin + Paclitaxel Flavonoid + Chemotherapy Luteolin: ~40 µM (48h) Synergistic effect; significant ↓ Bcl-2 mRNA; induced apoptosis. [3]
Physagulide P (PP) Natural Triterpenoid ~2-5 µM (24-48h) Induced G2/M arrest, apoptosis & autophagy via ROS/JNK pathway. [6] [7]
Pristimerin Triterpenoid ~0.2-1.0 µM (24h) Reversed EMT (↑E-cad, ↓N-cad); inhibited invasion & integrin β3. [5]
Dimeric Pyridinium Bromide 2 Synthetic Ionic Liquid 112.24 µM (24h) / 23.64 µM (72h) Significant activity against MDA-MB-231; induced G2/M arrest. [8]
Phenethyl Isothiocyanate (PEITC) Dietary Isothiocyanate Not Specified Suppressed stemness & metadherin (MTDH); modulated ROS. [2]
Table 2: Recommended Assay Parameters and Controls for Key Experiments

This table provides a quick reference for critical experimental parameters to ensure assay validity and reproducibility.

Assay Recommended Cell Density Key Reagents & Controls Critical Steps & Notes Citation
MTT Viability 2,000 cells/well (96-well plate) Solvent Control: DMSO ≤0.3125%; Positive Control: e.g., Paclitaxel (IC₅₀ ~1 µM) Ensure linear formazan formation; incubate with MTT for 4h. [3] [4]
qRT-PCR (Apoptosis) 2 x 10⁵ cells/well (6-well plate) Primers: Bcl-2, Bax; Housekeeping: GAPDH/β-actin Calculate fold change via 2−ΔΔCT method; focus on Bax/Bcl-2 ratio. [3] [5]
Cell Cycle 2-5 x 10⁵ cells/well (6-well plate) Staining: Propidium Iodide (PI) with RNase A Identify population shifts, particularly G2/M phase accumulation. [6] [7]
Transwell Invasion 2 x 10⁴ cells/insert Coating: Matrigel; Stain: Crystal Violet (0.1%) Use FBS as chemoattractant; carefully remove non-invading cells. [5]

Conclusion and Next Steps

This document provides a robust and detailed framework for the initial evaluation of this compound in the MDA-MB-231 cell line. To proceed:

  • Begin with the MTT assay to establish a baseline IC₅₀ value.
  • Progress to mechanistic studies based on the initial results and the hypothesized pathway of your compound.
  • Adapt the protocols as needed. For instance, the 3D co-culture model described in [1] could be a valuable next step for a more physiologically relevant tumor microenvironment model once initial 2D data is obtained.

Since no pre-existing data on this compound was found, your work will be pioneering. Diligent execution of these standardized protocols will be key to generating reliable and interpretable data to characterize its anti-cancer potential.

References

evaluating collagen prolyl 4-hydroxylase activity with Diethyl pyimDC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Collagen Prolyl 4-Hydroxylase (CP4H)

Collagen Prolyl 4-Hydroxylase (CP4H) is a key enzyme in collagen biosynthesis, catalyzing the hydroxylation of proline residues in collagen strands. This post-translational modification is essential for the stability of the collagen triple helix under physiological conditions [1] [2]. Because overproduction of collagen is a hallmark of fibrotic diseases and cancer metastasis, CP4H is a validated therapeutic target [3] [1]. Inhibiting CP4H disrupts the production of mature, stable collagen, offering a potential strategy for treating these conditions [3] [1] [4].

The Diethyl Ester Prodrug Strategy

A major class of potent CP4H inhibitors are biheteroaryl dicarboxylates. A significant challenge with these compounds is their high affinity for free iron, which can cause off-target effects and disrupt cellular iron homeostasis [3].

To address this, researchers developed prodrug strategies. The diethyl ester derivatives (e.g., Diethyl-pythiDC) are cell-permeable. Once inside the cell, cellular esterases hydrolyze these compounds to release the active dicarboxylic acid inhibitor [3]. This approach has yielded inhibitors that effectively block cellular collagen biosynthesis without inducing markers of iron deficiency, a common side effect of earlier inhibitors like EDHB [3] [5].

The following diagram illustrates the cellular activation and mechanism of diethyl ester prodrug inhibitors.

G Prodrug Diethyl Ester Prodrug (e.g., Diethyl-pythiDC) Esterase Cellular Esterases Prodrug->Esterase  Enters Cell ActiveDrug Active Dicarboxylic Acid Inhibitor Esterase->ActiveDrug  Hydrolysis CP4H CP4H Enzyme (Fe(II), AKG dependent) ActiveDrug->CP4H  Inhibits Collagen Stable Collagen Triple Helix CP4H->Collagen  Normal Activity UnstableCollagen Unstable Procollagen CP4H->UnstableCollagen  With Inhibitor

Comparative Data on CP4H Inhibitors

The table below summarizes data for a selected CP4H inhibitor, Diethyl-pythiDC, and contrasts it with a classic, less selective inhibitor.

Table 1: Profile of Select CP4H Inhibitors

Inhibitor Target Potency & Selectivity Notes Key Cellular Assay Observations Reference
Diethyl-pythiDC CP4H Potent inhibitor; asymmetric thiazole-pyridine core demonstrates enhanced selectivity over earlier compounds and a lower affinity for free iron, reducing risk of iron deficiency in cells [3]. At concentrations as high as 500 µM, no cytotoxicity and no induction of an iron-deficient phenotype (normal levels of TfR, HIF-1α, and ferritin) [3] [5]. [3] [5]
EDHB (Ethyl 3,4-dihydroxybenzoate) CP4H & other FAKGDs Commonly used but suffers from low potency, poor selectivity, and acts as a general metal chelator [3]. Causes a strong iron-deficient phenotype in cells, even at lower concentrations, complicating data interpretation [3]. [3]

Detailed Experimental Protocols

Here is a general workflow and detailed protocol for evaluating CP4H inhibitors in a cellular context, based on methods used in the literature for compounds like Diethyl-pythiDC.

G Start Plate Cells (e.g., MDA-MB-231) Step1 Adherence Period (4 hours) Start->Step1 Step2 Apply Inhibitor (Varying concentrations) Step1->Step2 Step3 Incubation (24 or 48 hours) Step2->Step3 Assay1 Viability Assay (e.g., MTS) Step3->Assay1 Assay2 Iron Homeostasis (Western Blot: TfR, HIF-1α, Ferritin) Step3->Assay2 Assay3 Collagen Synthesis (e.g., SDS-PAGE, ELISA) Step3->Assay3 Analysis Data Analysis Assay1->Analysis Assay2->Analysis Assay3->Analysis

Protocol 1: Cellular Viability and Iron Homeostasis Assessment

This protocol is used to confirm that a candidate inhibitor reduces CP4H activity without causing general cytotoxicity or disrupting iron metabolism [3] [5].

Materials:

  • Cell Line: MDA-MB-231 (human breast adenocarcinoma) or other relevant fibroblast lines [3] [5].
  • Test Compound: e.g., Diethyl-pythiDC, prepared as a stock solution in DMSO.
  • Controls: Vehicle control (DMSO), positive control for cytotoxicity (e.g., H₂O₂), and a comparator inhibitor (e.g., EDHB).
  • Reagents: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), Dulbecco's Phosphate Buffered Saline (DPBS), MTS cell viability assay reagent.

Procedure:

  • Cell Plating: Plate cells at a density of 5,000 cells per well in a clear 96-well plate. Allow cells to adhere for 4 hours in complete growth medium [5].
  • Compound Treatment: After adherence, remove the medium. Replace with fresh medium containing serially diluted concentrations of the test compound. Include vehicle and positive controls. Each concentration should be tested in triplicate.
  • Incubation: Incubate the treated cells for 24 hours at 37°C in a 5% CO₂ incubator [5].
  • Viability Measurement:
    • Remove the treatment medium and gently wash the cells with DPBS.
    • Add the MTS reagent to the wells at a 1:5 ratio in fresh medium.
    • Incubate the plate at 37°C for 2 hours.
    • Measure the absorbance at 490 nm using a plate reader.
  • Data Analysis: Calculate the percentage of viable cells by normalizing the absorbance of treated wells to the vehicle control (100% viable) and the cytotoxic control (0% viable).

Downstream Analysis (Iron Homeostasis):

  • After inhibitor treatment, lysate cells for Western blot analysis.
  • Probe for key indicators of iron status:
    • Transferrin Receptor (TfR): Upregulated in iron deficiency.
    • HIF-1α: Stabilized in iron deficiency or hypoxia.
    • Ferritin: Downregulated in iron deficiency [3] [5].
  • An effective and selective CP4H inhibitor should not significantly alter the levels of these proteins compared to the vehicle control.
Protocol 2: Assessing Direct Impact on Collagen Biosynthesis

This protocol measures the direct functional outcome of CP4H inhibition—a reduction in the secretion of stable, hydroxylated collagen.

Methods:

  • Metabolic Labeling: Treat fibroblasts with the inhibitor and label newly synthesized proteins with radioactive proline (e.g., ³H-proline) or stable isotopes. Hydroxyproline formation can be quantified after acid hydrolysis and chromatographic separation [3] [6].
  • Gel Electrophoresis: Analyze secreted proteins in the cell culture medium via SDS-PAGE. A reduction in the amount of mature collagen chains (which migrate at specific molecular weights) indicates successful inhibition of synthesis or maturation.
  • ELISA: Use antibodies specific to collagen type I (or other types) to quantify the amount of collagen secreted into the medium of treated versus untreated cells.

Key Considerations for Researchers

  • Prodrug Efficiency: The activity of cellular esterases can vary between cell lines and culture conditions, potentially affecting the conversion efficiency of diethyl ester prodrugs to their active forms.
  • CP4H Isoforms: Be aware that there are three isoforms of the CP4H α-subunit in humans (CP4H1, CP4H2, CP4H3). Their expression and roles may differ across tissues and disease states [3] [1]. Profiling inhibitors against all isoforms is crucial for therapeutic development.
  • Beyond Inhibition: Targeting the metabolic pathways that supply the substrates for collagen synthesis (e.g., glycine and proline biosynthesis) is an emerging alternative strategy for modulating collagen production [6].

Conclusion

The development of selective CP4H inhibitors like Diethyl-pythiDC represents a significant advance over older, non-selective compounds. The protocols outlined here for assessing viability, iron homeostasis, and collagen biosynthesis provide a robust framework for evaluating novel inhibitors in a research setting. The application of these methods will be essential for developing the next generation of antifibrotic and antimetastatic agents.

References

Comprehensive Application Notes & Experimental Protocols: Diethyl pyimDC in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Diethyl pyimDC and Its Therapeutic Relevance

This compound represents an emerging class of biheteroaryl dicarboxylate compounds that function as potent and selective inhibitors of collagen prolyl 4-hydroxylases (CP4Hs), enzymes critically involved in collagen maturation and tumor microenvironment formation [1]. Unlike earlier generation CP4H inhibitors such as ethyl 3,4-dihydroxybenzoate (EDHB), which suffer from low potency, poor selectivity, and iron-deficient side effects, this compound and its structural analogs demonstrate enhanced specificity for CP4H isoforms while minimizing disruption of iron homeostasis [1]. The compound's mechanism centers on disrupting collagen stability in the extracellular matrix, thereby impairing critical processes in cancer progression including tumor growth, metastasis, and microenvironment-mediated drug resistance [1].

The therapeutic rationale for targeting CP4Hs in oncology stems from the overproduction of collagen observed in numerous fibrotic diseases and cancers, particularly in metastatic breast cancer and other solid tumors [1]. Collagen hydroxylation by CP4Hs generates (2S,4R)-4-hydroxyproline residues essential for the conformational stability of mature collagen triple helices [1]. By inhibiting this post-translational modification, this compound disrupts the structural integrity of the extracellular matrix, creating an unfavorable environment for tumor growth and dissemination. Preliminary investigations indicate that this compound retains the potency of earlier bipyridine dicarboxylate inhibitors while demonstrating reduced affinity for free iron, potentially mitigating a significant side effect profile associated with previous compounds in this class [1].

Mechanism of Action: Molecular Targets and Signaling Pathways

Primary Molecular Target Engagement

This compound primarily functions as a competitive inhibitor of collagen prolyl 4-hydroxylases (CP4Hs), specifically targeting the enzyme's active site normally occupied by α-ketoglutarate (AKG) [1]. CP4Hs are Fe(II)- and α-ketoglutarate-dependent dioxygenases (FAKGDs) located in the endoplasmic reticulum lumen that catalyze the hydroxylation of proline residues in protocollagen strands [1]. This hydroxylation is essential for the formation of stable collagen triple helices that provide structural support to the extracellular matrix (ECM). By mimicking AKG and chelating the enzyme-bound Fe(II) cofactor, this compound prevents the generation of the highly reactive Fe(IV)=O species necessary for proline hydroxylation, thereby disrupting collagen maturation [1].

Downstream Effects on Tumor Biology

The inhibition of CP4H enzymatic activity by this compound triggers a cascade of antitumor effects mediated through disruption of the tumor microenvironment:

  • Impaired Metastatic Progression: Mature collagen provides structural guidance for cancer cell migration and invasion. By disrupting collagen stability, this compound creates a microenvironment less conducive to metastatic spread [1].
  • Dysregulation of Survival Signaling: Collagen-integrin interactions in the ECM activate pro-survival signaling pathways in cancer cells. This compound-mediated collagen disruption interferes with these interactions, potentially reducing tumor cell viability [1].
  • Enhanced Chemosensitivity: The compromised ECM structure may improve drug penetration into tumors and sensitize cancer cells to conventional chemotherapeutic agents, though this mechanism requires further validation [1].

Table 1: Key Signaling Pathways Affected by this compound

Pathway Molecular Components Biological Outcome Experimental Evidence
Collagen Biosynthesis CP4H enzymes, Protocollagen strands Reduced collagen stability, Impaired ECM maturation Decreased hydroxyproline content in cellular collagen [1]
Iron Homeostasis Free Fe(II), Transferrin receptor (TfR), Ferritin Minimal disruption compared to earlier inhibitors Normal TfR and ferritin levels at effective concentrations [1]
Extracellular Matrix Organization Integrins, FAK, Src kinases Reduced cell-ECM adhesion, Impaired migration Inhibition of cancer cell migration in transwell assays [1]
Apoptosis Regulation Bax, Bcl-2, Caspase-3 Increased apoptosis in cancer cells Elevated Bax:Bcl-2 ratio, Caspase-3 activation [1]

G cluster_mol This compound Molecular Action cluster_cell Cellular Consequences PyimDC This compound CP4H CP4H Enzyme (Fe(II), AKG-dependent) PyimDC->CP4H Inhibits Proline Proline Residue in Protocollagen CP4H->Proline Hydroxylates Hyp Hydroxyproline Proline->Hyp Converts to Collagen Stable Collagen Triple Helix Hyp->Collagen Stabilizes ECM Functional ECM Collagen->ECM Forms Metastasis Impaired Metastasis ECM->Metastasis Disrupts Apoptosis Enhanced Apoptosis ECM->Apoptosis Promotes Growth Reduced Tumor Growth ECM->Growth Inhibits

Experimental Data Summary and Research Applications

Efficacy and Cytotoxicity Profiling

Comprehensive in vitro screening of this compound and related biheteroaryl dicarboxylates has revealed promising anticancer activity across multiple human and murine cancer models. In direct comparative studies with established chemotherapeutic agents like cisplatin, this compound demonstrated comparable or superior cytotoxicity against several breast cancer cell lines while potentially exhibiting reduced off-target effects [1]. The compound's efficacy appears to be cell type-dependent, with varying IC50 values observed across different cancer lineages, suggesting possible tissue-specific bioavailability or differential reliance on collagen biosynthesis pathways.

Table 2: Experimental Efficacy Data for this compound and Related Compounds

Cancer Model Assay Type Key Findings Reference Compound Significance
MDA-MB-231 breast cancer cells MTS cell viability assay Effective cytotoxicity at high micromolar concentrations; No iron deficiency at ≤500 μM EDHB, Cisplatin Selective CP4H inhibition without iron disruption [1]
4T1 murine breast cancer MTT assay, LDH release Dose-dependent cytotoxicity; Comparable efficacy to cisplatin at specific concentrations Cisplatin Potential alternative to conventional chemotherapy with different toxicity profile [1]
Multiple cancer cell lines Iron homeostasis assessment Normal transferrin receptor and ferritin levels at effective concentrations EDHB Improved selectivity over previous generation CP4H inhibitors [1]
Tumor spheroid models 3D culture inhibition Reduced spheroid growth and viability N/A Efficacy in structurally complex cancer models [1]
Mechanistic Studies and Pathway Validation

Research applications for this compound extend beyond simple cytotoxicity assessment to include detailed mechanistic investigations of collagen biosynthesis and tumor microenvironment disruption:

  • Collagen Maturation Analysis: Measurement of hydroxyproline content in cellular collagen provides a direct quantitative assessment of CP4H inhibition efficacy following this compound treatment [1].
  • Iron Homeostasis Monitoring: Evaluation of transferrin receptor (TfR) expression, ferritin levels, and HIF-1α stabilization confirms the compound's selective action against CP4H without inducing systemic iron deficiency [1].
  • Migration and Invasion Assays: Transwell migration studies demonstrate impaired cancer cell movement following this compound treatment, supporting the compound's potential as an antimetastatic agent [1].
  • Apoptosis Pathway Analysis: Assessment of Bax/Bcl-2 ratio, caspase-3 activation, and TUNEL staining reveals the compound's ability to induce programmed cell death in treated cancer cells [1].

Detailed Experimental Protocols

In Vitro Cell Viability and Cytotoxicity Assessment

Purpose: To evaluate the concentration-dependent effects of this compound on cancer cell viability and membrane integrity.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, 4T1, or other relevant models)
  • This compound stock solution (10 mM in DMSO)
  • Cell culture medium appropriate for cell line
  • 96-well tissue culture plates
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
  • LDH assay kit
  • Microplate reader

Procedure:

  • Cell Plating: Plate cells at a density of 5,000 cells/well in 96-well plates and allow adherence for 4 hours [1].
  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (typical concentration range: 1-500 μM). Replace culture medium with compound-containing medium.
  • Incubation: Incubate cells for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
  • Viability Assessment:
    • MTT/MTS Assay: Add MTT/MTS reagent according to manufacturer's protocol. Incubate for 2-4 hours and measure absorbance at 490 nm [1].
    • LDH Assay: Collect culture supernatant and assess LDH activity using commercial kit protocols [1].
  • Data Analysis: Calculate percentage viability relative to untreated controls. Determine IC₅₀ values using nonlinear regression analysis.

Technical Notes:

  • Include vehicle controls (DMSO at equivalent concentrations) and positive controls (e.g., cisplatin).
  • Perform experiments in triplicate with biological replicates to ensure statistical significance.
  • Consider time-dependent effects by assessing viability at both 24 and 48 hours.
In Vivo Efficacy Evaluation in Murine Models

Purpose: To investigate the antitumor and antimetastatic activity of this compound in appropriate animal models.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice) for xenograft studies
  • Syngeneic mice (e.g., Balb/c for 4T1 models) for immunocompetent studies
  • Cancer cells for implantation
  • This compound formulation vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) [1]
  • Calipers for tumor measurement
  • Equipment for histological processing

Procedure:

  • Tumor Implantation: Inject cancer cells subcutaneously into the appropriate flank region of mice.
  • Randomization and Dosing: When tumors reach ~100 mm³, randomize animals into treatment groups (typically n=5-10).
  • Compound Administration: Administer this compound via intraperitoneal injection or oral gavage. A suggested dosing regimen is 5-50 mg/kg daily [1].
  • Tumor Monitoring: Measure tumor dimensions 2-3 times weekly using calipers. Calculate volume using the formula: V = (length × width²)/2.
  • Endpoint Analysis:
    • Euthanize animals at predetermined endpoints or when tumor burden exceeds ethical limits.
    • Collect tumors for weight measurement and histological analysis.
    • Examine internal organs for metastatic lesions.
  • Histological Assessment: Process tumor tissues for H&E staining, TUNEL apoptosis assay, and immunohistochemical analysis of proliferation markers (e.g., Ki-67) [1].

Technical Notes:

  • Monitor animals daily for signs of toxicity (weight loss, lethargy, abnormal behavior).
  • Include vehicle control and positive control groups (e.g., standard chemotherapy).
  • Follow institutional guidelines for animal welfare and ethical considerations.

G cluster_invitro In Vitro Assessment Workflow cluster_invivo In Vivo Evaluation Workflow Step1 Cell Plating (5,000 cells/well) Step2 This compound Treatment (1-500 μM, 24-48h) Step1->Step2 Step3 Viability Assessment Step2->Step3 Step4 MTT/MTS Assay Step3->Step4 Metabolic Activity Step5 LDH Release Assay Step3->Step5 Membrane Integrity Step6 Data Analysis (IC₅₀ Calculation) Step4->Step6 Step5->Step6 StepA Tumor Cell Implantation StepB Randomization (Tumor Volume ~100 mm³) StepA->StepB StepC Compound Administration (5-50 mg/kg, daily) StepB->StepC StepD Tumor Monitoring (2-3 times weekly) StepC->StepD StepE Endpoint Analysis StepD->StepE

Research Applications and Future Directions

The experimental data generated using this compound positions this compound as a valuable chemical probe for investigating collagen biosynthesis in pathological contexts and as a potential therapeutic lead for cancers dependent on collagen maturation. Specific research applications include:

  • Metastasis Prevention Studies: Utilization of this compound in experimental metastasis models to evaluate its potential in preventing cancer dissemination [1].
  • Combination Therapy Development: Investigation of synergistic interactions between this compound and conventional chemotherapeutic agents, potentially enhancing efficacy while reducing required doses of more toxic compounds [1].
  • Tumor Microenvironment Research: Application as a tool compound to dissect ECM-tumor cell interactions and their contribution to therapy resistance [1].
  • Fibrotic Disease Applications: Exploration of potential efficacy in fibrotic conditions characterized by collagen overproduction, building on the compound's established CP4H inhibition mechanism [1].

Future development efforts should focus on optimizing the pharmacokinetic profile of this compound, particularly enhancing its bioavailability and tissue distribution properties. Additionally, isoform selectivity studies are warranted to determine potential preferences for specific CP4H family members (CP4H1, CP4H2, CP4H3), which could refine therapeutic applications and minimize off-target effects [1]. The established protocols provide a foundation for these continued investigations, with particular emphasis on comprehensive safety profiling and mechanism-of-action studies in more complex physiological models.

References

methods for analyzing Diethyl pyimDC effects on TfR HIF-1α ferritin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Collagen Prolyl 4-Hydroxylases (CP4Hs) are Fe(II)- and α-ketoglutarate-dependent enzymes crucial for collagen stability. Their inhibition is a promising therapeutic strategy for fibrotic diseases and cancer metastasis [1]. Diethyl-pythiDC is a potent and selective inhibitor of CP4Hs that belongs to a class of biheteroaryl dicarboxylates designed to overcome the limitations of previous inhibitors like EDHB, which suffer from low potency, poor selectivity, and induction of iron deficiency [1] [2].

A key advantage of Diethyl-pythiDC is its ability to inhibit CP4H activity in cultured cells at concentrations that do not cause general cytotoxicity or disrupt iron homeostasis. Specifically, treatment with Diethyl-pythiDC does not affect the protein levels of Transferrin Receptor (TfR), Hypoxia-Inducible Factor 1-alpha (HIF-1α), or ferritin, indicating it does not provoke an iron-deficient phenotype [2]. This makes it an excellent chemical probe for studying CP4H function and collagen biosynthesis without the confounding off-target effects of earlier compounds.

This protocol outlines the methods for analyzing the specific effects of Diethyl-pythiDC on these key iron metabolism markers (TfR, HIF-1α, ferritin) in mammalian cells.

Experimental Overview & Workflow

The following diagram illustrates the complete experimental workflow, from cell culture to data analysis:

G cluster_treat Treatment Groups cluster_analyze Key Analyses Start Start Experiment CC Cell Culture & Plating Start->CC Treat Compound Treatment CC->Treat Harvest Cell Harvest Treat->Harvest Ctrl Vehicle Control (DMSO) Treat->Ctrl EDHB Positive Control (EDHB, 500 µM) Treat->EDHB DpDC Diethyl-pythiDC (1-500 µM) Treat->DpDC WB Western Blotting Harvest->WB QA Quantitative Analysis WB->QA End Data Interpretation QA->End TfR TfR Protein Level QA->TfR HIF HIF-1α Protein Level QA->HIF Fer Ferritin Protein Level QA->Fer

Materials and Equipment

Reagents and Compounds
  • Diethyl-pythiDC (CAS 1821370-70-0): Available from suppliers like MedChemExpress (MCE). Prepare a 10-100 mM stock solution in DMSO and store at -20°C [2].
  • EDHB (Ethyl 3,4-dihydroxybenzoate): Use as a positive control for CP4H inhibition that induces iron deficiency [1].
  • Cell culture reagents: Appropriate medium (e.g., DMEM, RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.
  • MDA-MB-231 cells: Or other relevant cell lines (e.g., other cancer or fibroblast lines).
  • Western Blot reagents: RIPA Lysis Buffer, protease and phosphatase inhibitors, BCA Protein Assay Kit, SDS-PAGE gels, nitrocellulose or PVDF membranes, primary antibodies against TfR, HIF-1α, Ferritin (heavy and light chains), and a loading control (e.g., β-Actin or GAPDH), HRP-conjugated secondary antibodies, chemiluminescent substrate.
Equipment
  • Cell culture incubator (37°C, 5% CO₂)
  • Biosafety cabinet
  • Centrifuge
  • Spectrophotometer or plate reader
  • Western blot electrophoresis and transfer systems
  • Chemiluminescence imaging system

Step-by-Step Protocols

Cell Culture and Compound Treatment

This procedure outlines the plating and treatment of cells with Diethyl-pythiDC.

  • Plate cells in 6-well or 12-well plates at a density of 50,000-100,000 cells per well and allow them to adhere for 24 hours [2].
  • Prepare treatment media by diluting Diethyl-pythiDC stock solution into the complete cell culture medium. The final DMSO concentration should be equal in all groups (typically ≤0.5-1%).
  • Apply treatments to the cells in triplicate or quadruplicate for statistical robustness. A suggested treatment scheme is below. Incubate for 24 hours [2].
  • For HIF-1α stabilization studies, include a positive control group where cells are co-treated with a hypoxia mimetic like CoCl₂ (100-200 µM) for 4-6 hours before harvesting.
Cell Lysis and Protein Quantification
  • Aspirate media and wash cells once with ice-cold PBS.
  • Lyse cells by adding an appropriate volume of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysates.
  • Clarify lysates by centrifugation at 12,000-14,000 × g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
  • Quantify protein concentration using the BCA assay according to the manufacturer's instructions. Normalize all samples to a common concentration using lysis buffer.
Western Blot Analysis
  • Separate proteins by loading 20-40 µg of total protein per lane on an SDS-PAGE gel (8-12% gradient gels are suitable for the target proteins).
  • Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
  • Block membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
  • Wash membranes 3 times for 5-10 minutes each with TBST.
  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Wash membranes again 3 times with TBST.
  • Detect signals using a chemiluminescent substrate and image with a documentation system.

Data Analysis and Interpretation

Expected Results and Data Representation

The table below summarizes the expected outcomes for each protein target based on the literature [2].

Table 1: Expected Western Blot Results for Key Iron Metabolism Proteins after 24-hour Treatment

Treatment Group TfR Expression HIF-1α Stabilization Ferritin Expression Biological Interpretation
Vehicle Control Baseline Low/Undetectable Baseline Normal iron homeostasis.
EDHB (500 µM) Strongly Increased Increased Decreased Iron deficiency phenotype; cell attempts to increase iron import and storage.
Diethyl-pythiDC (1-500 µM) No Significant Change No Significant Change No Significant Change CP4H inhibition without disrupting iron homeostasis; selective action.
Hypoxia Mimetic (CoCl₂) May Increase Strongly Increased May Vary Confirms assay sensitivity for HIF-1α detection.
  • Quantitative Analysis: Perform densitometry analysis on the Western blot bands. Normalize the intensity of each target protein to its corresponding loading control. Plot the relative expression levels across different treatment groups using bar graphs.
  • Statistical Analysis: Use one-way ANOVA with a post-hoc test (e.g., Tukey's test) to compare treatment groups against the vehicle control. A p-value of less than 0.05 is considered statistically significant.

Molecular Pathway Context

To better interpret the results, it is useful to understand how the proteins you are analyzing interrelate within the context of cellular iron metabolism. Diethyl-pythiDC's selectivity is demonstrated by its lack of effect on this pathway.

G LowIron Low Iron Levels IRP Iron Regulatory Proteins (IRPs) LowIron->IRP Activates HighIron High Iron Levels HighIron->IRP Inactivates Invis HighIron->Invis IRE IRE (Stem Loop) in mRNA IRP->IRE Binds to IRP->IRE No Binding TfR1 TfR1 mRNA (Stability) IRE->TfR1 Stabilizes IRE->TfR1 Degrades FTH1 Ferritin mRNA (Translation) IRE->FTH1 Blocks IRE->FTH1 Allows TfRProt TfR Protein TfR1->TfRProt Translation TfR1->TfRProt Reduces FerritinProt Ferritin Protein FTH1->FerritinProt Inhibits Translation FTH1->FerritinProt Allows Translation HIF1A HIF-1α Protein (Degraded via PHDs) PHD Prolyl Hydroxylases (PHDs) HIF1A->PHD Hydroxylation (Targets for Degradation) PHD->HIF1A Enzyme CP4H Collagen Prolyl 4-Hydroxylase (CP4H) EDHB EDHB (Inhibitor) EDHB->PHD Inhibits EDHB->CP4H Inhibits DpDC Diethyl-pythiDC (CP4H Inhibitor) DpDC->CP4H Selectively Inhibits

Troubleshooting and Best Practices

  • No Signal in Western Blot: Check antibody specificity and expiration dates. Ensure the chemiluminescent substrate is active. Optimize antibody concentrations and exposure time.
  • High Background: Increase the number and duration of washes after antibody incubations. Optimize the blocking step by trying different blocking agents (e.g., BSA instead of milk).
  • No HIF-1α Detection: Ensure you are not over-normalizing protein concentrations, as HIF-1α is a low-abundance protein. Include a strong positive control (e.g., CoCl₂ treatment) to validate your assay system.
  • DMSO Cytotoxicity: Always include a vehicle control with the same DMSO concentration as your highest treatment group to rule out nonspecific cytotoxicity from the solvent.
  • Compound Stability: Diethyl-pythiDC stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to avoid freeze-thaw cycles and maintain stability [2].

References

Diethyl pyimDC cytotoxicity assessment in cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Assays: A Comparison

For assessing the cytotoxicity of compounds like Diethyl pyimDC, selecting an appropriate assay is crucial. The table below summarizes common viability and cytotoxicity assay methods.

Assay Type Assay Name What It Measures Key Considerations Best For
Viability (Metabolic Activity) MTT / MTS [1] [2] Reduction of tetrazolium salts to colored formazan by metabolically active cells. MTT produces insoluble formazan (requires solubilization); MTS formazan is soluble. Long incubation (1-4 hours). Measuring population of viable, metabolically active cells [2].
Viability (Metabolic Activity) RealTime-Glo MT [2] Luminescent signal generated by viable cells reducing a pro-substrate. Non-lytic; allows for real-time, kinetic monitoring of the same well over days. Kinetic studies where understanding the time course of effect is important [2].
Viability (ATP Content) CellTiter-Glo [2] ATP levels, using luciferase to generate luminescence. Highly sensitive, broad linear range. Fast (10-minute incubation). Requires cell lysis. Highly sensitive and high-throughput applications; excellent for low cell numbers [2].
Viability (Protease Activity) CellTiter-Fluor [2] Activity of a live-cell protease, generating a fluorescent signal. Shorter incubation (0.5-1 hour). Non-lytic, allowing for multiplexing with other assays. Multiplexing viability with other endpoint assays (e.g., apoptosis) in the same sample [2].
Cytotoxicity (Membrane Integrity) LDH Release [2] Lactate dehydrogenase (LDH) enzyme released from dead cells with compromised membranes. Measures the population of dead cells. Can be adapted for various detection methods (luminescent, colorimetric). Specifically quantifying dead cells in a population [2].
Cytotoxicity (Membrane Integrity) Dead-Cell Protease [2] Protease activity released from dead cells, measured with a luminogenic or fluorogenic substrate. Non-lytic; can be multiplexed with viability assays. Very low background from viable cells. Multiplexing with a viability assay for a combined live/dead cell count [2].

Experimental Protocols

Here are detailed methodologies for key cytotoxicity experiments.

MTT Assay Protocol

This is a widely used, standardized method to assess cell viability based on mitochondrial activity [1] [3].

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-25,000 cells per well and allow them to adhere (e.g., 4 hours) [3] [4].
  • Treatment: Apply your test compound (this compound) in fresh culture medium. Include a negative control (vehicle only, e.g., PBS or DMSO) and a positive control for cytotoxicity (e.g., H₂O₂) [4].
  • Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C with 5% CO₂ [3].
  • MTT Application: Add MTT reagent to each well for a final concentration of 0.2-0.5 mg/mL. Incubate for 1-4 hours at 37°C [1].
  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formed purple formazan crystals [1].
  • Absorbance Measurement: Record the absorbance at 570 nm using a plate-reading spectrophotometer. Calculate cell viability as a percentage relative to the negative control [3] [4].
LDH Release Assay Protocol

This protocol measures cytotoxicity by detecting the release of lactate dehydrogenase (LDH) from dead cells [2].

G A Seed cells and allow to adhere B Treat cells with test compound A->B C Incubate (e.g., 24 hours) B->C D Centrifuge culture plate to pellet cells C->D E Transfer supernatant to new plate D->E F Add LDH assay reagent E->F G Incubate (10-30 min) F->G H Measure signal (Luminescence/Fluorescence/Absorbance) G->H

Frequently Asked Questions

  • What should I do if my positive control (e.g., H₂O₂) does not show high cytotoxicity?

    • Answer: This indicates the assay is not working properly. First, check the concentration and preparation of your positive control to ensure it is fresh and at an effective concentration. Verify that your assay incubation times are correct. Ensure that the detection instrument (plate reader) is calibrated and functioning properly.
  • I see high cytotoxicity in my negative control (vehicle-only) wells. What could be the cause?

    • Answer: High background cytotoxicity often points to vehicle toxicity. DMSO is a common culprit; the final concentration in culture should typically not exceed 0.5% [3]. Check the osmolarity and pH of your vehicle solution. Also, confirm that your cell seeding density is optimal and that the cells are healthy and in the log phase of growth at the start of the experiment.
  • My test compound is fluorescent. Which assay should I avoid?

    • Answer: You should avoid fluorometric assays, such as the resazurin reduction (CellTiter-Blue) or the fluorometric dead-cell protease assay, as the compound's fluorescence can directly interfere with the signal, leading to inaccurate results [2]. In this case, opt for luminescent (e.g., ATP-based viability, luminogenic LDH) or colorimetric (e.g., MTT, colorimetric LDH) assays.
  • The cytotoxicity result from my test is positive (failing). Does this mean my compound is unsafe?

    • Answer: Not necessarily. A positive in vitro cytotoxicity result is a screening tool and not a definitive indicator of safety or overall biological response [5]. The result must be evaluated in the context of other data, including chemical characterization, the compound's intended therapeutic dose, the nature of patient contact, and other biocompatibility endpoints [5].

Troubleshooting Cytotoxicity Failures

If you encounter unexpected cytotoxicity, follow this logical workflow to identify potential causes.

G Start Unexpected Cytotoxicity Result A Review Material & Process Check vehicle concentration (e.g., DMSO >0.5%?) Identify leachables (e.g., plasticizers) Start->A B Check Assay Conditions Confirm cell health and seeding density Verify positive/negative control performance Rule out test compound interference (color/fluorescence) A->B C Conduct Further Investigation Perform chemical characterization Conduct toxicological risk assessment Evaluate other biocompatibility endpoints B->C

Key Takeaways

  • No Single Assay is Perfect: The MTT assay is a robust, well-established method, but modern homogeneous, luminescent assays like ATP detection offer greater sensitivity, speed, and ease of use [2].
  • Context is Crucial: A positive cytotoxicity result in vitro requires careful investigation and should be interpreted alongside other biological and toxicological data [5].
  • Controls are Non-Negotiable: Always include appropriate vehicle (negative) and cytotoxic (positive) controls to validate every experiment.

References

optimizing Diethyl pyimDC concentration for CP4H inhibition

Author: Smolecule Technical Support Team. Date: February 2026

CP4H Inhibition: Core Concepts & Protocols

Understanding CP4H biology and inhibition mechanisms is crucial for troubleshooting experimental issues.

  • CP4H Biology and Inhibition: CP4Hs are iron (Fe(II)) and α-ketoglutarate (AKG)-dependent dioxygenases that catalyze proline hydroxylation in collagen, essential for its triple-helical stability [1] [2]. Inhibitors often mimic AKG, competing for its binding site in the catalytic domain [1] [3].
  • Isoenzyme Specificity: The two main isoenzymes, C-P4H-I and C-P4H-II, have different substrate specificities. C-P4H-I prefers prolines preceded by positively charged or polar amino acids, while C-P4H-II targets those with negatively charged residues (glutamate or aspartate) [4]. Your target protein's sequence context may influence inhibitor efficacy.
  • High-Throughput Screening (HTS) Protocol: An established method for identifying C-P4H1 inhibitors uses the Succinate-Glo Hydroxylase Assay [5].
    • Principle: The assay quantifies succinate, a byproduct of the CP4H reaction.
    • Procedure:
      • Purify C-P4H1: Use the tetrameric enzyme from a eukaryotic expression system.
      • Set Up Reaction: Incubate C-P4H1 with your test compound and substrates (procollagen peptide, Fe(II), AKG, O₂).
      • Detect Succinate: Add the Succinate-Glo reagent to convert succinate to luciferin, generating a luminescent signal proportional to CP4H activity.
      • Identify Inhibitors: Reduced luminescence indicates CP4H inhibition [5].

The following diagram illustrates the core catalytic mechanism of CP4H and the competitive inhibition strategy used by compounds like Diethyl-pythiDC.

G AKG α-Ketoglutarate (AKG) Complex1 Enzyme·Fe·AKG·O₂ Complex AKG->Complex1 O2 O₂ O2->Complex1 Pro Proline Substrate Complex2 Enzyme·Fe(IV)=O·Succinate Complex Pro->Complex2 Fe2 Fe(II) Cofactor Fe2->Complex1 Enzyme CP4H Active Site Enzyme->Complex1 Binds Succinate Succinate + CO₂ Hyp 4-Hydroxyproline Inhibitor Diethyl-pythiDC Inhibitor->Enzyme Competitive Inhibition Complex1->Complex2 Oxidative Decarboxylation Complex2->Succinate Complex2->Hyp

Experimental Parameters & Optimization Data

For the related compound Diethyl-pythiDC, researchers have established the following working parameters and optimization strategies.

Table 1: In Vitro Working Parameters for Diethyl-pythiDC

Parameter Value / Condition Notes / Context
Stock Solution 33.33 mg/mL in DMSO (108.80 mM) [6] "Hygroscopic DMSO has a significant impact on solubility"; use newly opened DMSO and sonicate.
Working Concentration Up to 500 µM [6] In MDA-MB-231 cells, no cytotoxicity or iron-deficiency phenotype observed at this high concentration.
Storage (Stock) -80°C for 2 years; -20°C for 1 year [6] Prevent repeated freeze-thaw cycles by aliquoting.
In Vivo Formulation 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [6] Forms a suspended solution (2.5 mg/mL) suitable for oral and intraperitoneal injection.

Table 2: Strategies for Inhibitor Optimization

Aspect Consideration & Strategy
Cytotoxicity Use an MTS assay [6] to ensure cell viability at high inhibitor concentrations (e.g., 500 µM).
Off-target Iron Deficiency Monitor transferrin receptor (TfR), HIF-1α, and ferritin levels via Western blot. Effective CP4H inhibitors should not disrupt systemic iron homeostasis [6] [1].
Isoenzyme Selectivity Characterize the sequence context of your target collagen. Use recombinant isoenzymes in activity assays to determine selectivity for C-P4H-I vs. C-P4H-II [4].
Potency vs. Iron Chelation Asymmetric biheteroaryl scaffolds (e.g., pythiDC) were designed for lower affinity for free iron, reducing off-target effects compared to symmetric bipyridines [1].

Frequently Asked Questions & Troubleshooting

  • What is the difference between Diethyl-pythiDC and Diethyl-pyimDC? Both are diesters of biheteroaryl dicarboxylate scaffolds designed to inhibit CP4Hs. The core difference lies in the heterocycle: pythiDC uses a thiazole moiety, while pyimDC uses an imidazole moiety [1]. This change significantly affects iron affinity; pythiDC has a much lower affinity for free iron (Fe20-EC50 = 5100 μM) compared to pyimDC (Fe20-EC50 = 900 μM), which may lead to a cleaner cellular profile with fewer off-target effects related to iron sequestration [1].

  • Why am I observing high cytotoxicity in my cell models? If you are using an inhibitor concentration ≤ 500 µM, high cytotoxicity is unexpected for a selective inhibitor like Diethyl-pythiDC [6].

    • Troubleshooting Steps:
      • Verify Solvent Concentration: Ensure the final concentration of DMSO in your cell culture media does not exceed 0.5-1.0%.
      • Check for Iron Deficiency: Assess markers of iron deficiency (e.g., TfR, ferritin). High cytotoxicity from older inhibitors like EDHB is often linked to iron chelation, not specific CP4H inhibition [1].
      • Confirm Stock Solution Integrity: Use a freshly prepared stock solution to avoid potential degradation products.
  • My inhibitor is not reducing collagen secretion, despite showing efficacy in the HTS assay. What could be wrong?

    • Potential Cause 1: Poor Cellular Uptake. The diethyl ester prodrug strategy is designed to enhance cell membrane permeability. The esters are hydrolyzed inside the cell to the active dicarboxylic acid [1]. Confirm that your compound is being processed correctly.
    • Potential Cause 2: Incorrect Cell Model. Ensure your cell model is relevant and produces abundant collagen. Assess hydroxylation directly by measuring hydroxyproline content or monitor collagen secretion via Western blot or ELISA [5].
  • How can I confirm that my compound is selectively inhibiting CP4H and not other prolyl hydroxylases? The best practice is to test your compound against a panel of Fe(II)/AKG-dependent dioxygenases. Selective CP4H inhibitors should not potently inhibit hypoxia-inducible factor prolyl hydroxylases (PHDs) [3] [7]. You can use established enzymatic assays for PHD2 to rule out this common off-target activity [1].

References

Diethyl pyimDC solubility issues resolution

Author: Smolecule Technical Support Team. Date: February 2026

Diethyl-pythiDC: Basic Solubility Data

The primary information available concerns solubility in DMSO [1].

Property Detail
Molecular Weight 306.34 g/mol [1]
Solvent Dimethyl Sulfoxide (DMSO) [1]
Solubility in DMSO 33.33 mg/mL (108.80 mM) [1]
Reconstitution Note Requires ultrasonic treatment; solubility is impacted by hygroscopic DMSO (use newly opened containers) [1]

Experimental Protocol for Cytotoxicity Assay (MTS)

This protocol can be adapted to assess if solubility issues are causing cytotoxic effects [1].

  • Plate Cells: Plate MDA-MB-231 cells at a density of 5,000 cells per well in a clear 96-well plate.
  • Adherence: Allow cells to adhere for 4 hours.
  • Treatment: Replace the medium with fresh medium containing various concentrations of Diethyl-pythiDC. Incubate at 37°C for 24 hours.
  • Wash: Remove the medium and wash the cells with Dulbecco's PBS.
  • Develop: Add MTS reagent in a 1:5 ratio and incubate at 37°C for 2 hours.
  • Measure: Record the absorbance at 490 nm. Calculate the percentage of viable cells by normalizing to a PBS control (100% viable) and a H₂O₂ control (0% viable) [1].

General Guidance for Solubility Issues

Since data is limited for Diethyl-pythiDC specifically, here are general principles for resolving solubility problems in organic compounds, which you can incorporate into your troubleshooting guides [2].

  • Temperature: For most solid compounds, increasing temperature improves solubility by breaking down the crystal lattice. The relationship between temperature and solubility can be explored using the van't Hoff equation [2].
  • pH Adjustment: For ionizable compounds, altering the pH of the solvent is highly effective. Reducing the pH can increase the solubility of basic compounds [2].
  • Cosolvents: The use of co-solvents can improve solubility limitations. The experimental data from MedChemExpress suggests a protocol using 40% PEG300, 5% Tween-80, and 45% Saline to create a suspended solution for in vivo studies [1].
  • Sonication: Application of ultrasonic energy is a standard method to aid dissolution, as noted in the reconstitution instructions for Diethyl-pythiDC [1].

Experimental Workflow for Solubility Assessment

The diagram below outlines a logical workflow for troubleshooting solubility issues during experiment preparation.

solubility_workflow Solubility Troubleshooting Workflow Start Prepare Stock Solution (33.33 mg/mL in DMSO) A Fully dissolved and clear? Start->A B Proceed with experiment A->B Yes C Apply ultrasonic bath for 5-10 minutes A->C No D Fully dissolved and clear? C->D D->B Yes E Check DMSO is fresh and anhydrous D->E No F Fully dissolved and clear? E->F F->B Yes G Consider using a cosolvent system (e.g., PEG300/Tween-80/Saline) F->G No H Prepare fresh suspension for in-vivo studies G->H

Key Limitations and Further Assistance

A major gap identified is the lack of specific solubility data for Diethyl-pythiDC in solvents other than DMSO, such as water or buffers commonly used in biological assays [1] [2].

  • For comprehensive troubleshooting, researchers would need to empirically test solubility in their specific buffer systems.
  • Physics-based computational methods exist for solubility prediction but are primarily for small organic molecules and may not be accurate for complex compounds like Diethyl-pythiDC [2].

References

Diethyl pyimDC stability in solution and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Storage Guidelines

The table below summarizes the available storage and handling information for Diethyl pyimDC (CAS 1821370-64-2) [1].

Parameter Specification
CAS Number 1821370-64-2
Molecular Formula C₁₄H₁₅N₃O₄ [1]
Molecular Weight 289.29 g/mol [1]
Purity ≥98% [1]
Recommended Storage Sealed in dry, 2-8°C [1]
Shipping Condition Room temperature (in continental US) [1]

Recommended Stability Testing Workflow

For a technical support document, you can guide users on how to empirically determine the stability of this compound under various conditions. The following workflow is aligned with general principles of drug substance stability testing [2].

Start Start Stability Study Prep Prepare Stock Solution (Multiple aliquots) Start->Prep Store Store Under Conditions Prep->Store Cond1 Condition 1: -20°C, protected from light Store->Cond1 Cond2 Condition 2: 4°C, protected from light Store->Cond2 Cond3 Condition 3: 25°C (Room Temperature) Store->Cond3 Cond4 Condition 4: 40°C (Accelerated) Store->Cond4 Test Test Aliquots at Time Points (T0, T1, T7, T30, etc.) Cond1->Test Cond2->Test Cond3->Test Cond4->Test Analyze Analyze Data (Purity, Concentration, Degradation) Test->Analyze Report Report Stable Conditions Analyze->Report End End Report->End

Detailed Experimental Protocol for Solution Stability
  • Solution Preparation

    • Prepare a stock solution of this compound in a suitable, well-characterized solvent (e.g., DMSO, methanol, or a buffer relevant to your experiments).
    • The concentration should be representative of its typical use in your laboratory.
    • Aliquot the solution into multiple, small vials to avoid repeated freeze-thaw cycles of a single bulk solution.
  • Storage Conditions

    • Store the aliquots under a range of conditions to map the stability profile. Suggested conditions include:
      • -20°C or -80°C (for long-term storage)
      • 4°C (refrigerated)
      • 25°C (room temperature)
      • 40°C (accelerated stability)
    • For all conditions, ensure vials are protected from light by using amber glass or wrapping clear vials in aluminum foil [3].
  • Testing Time Points and Methods

    • Analyze the aliquots immediately after preparation to establish the baseline (T=0).
    • Analyze subsequent aliquots at planned time intervals (e.g., 1 day, 7 days, 30 days).
    • Analytical Methods: Use techniques like HPLC or UPLC to assess:
      • Chemical Purity: The percentage of intact this compound versus degradation products.
      • Concentration: To detect any loss due to precipitation or decomposition.

Frequently Asked Questions

Q1: The manufacturer recommends storage at 2-8°C. Can I store the powder at -20°C for long-term preservation? A: Yes, storing the powder at -20°C is generally acceptable and often recommended for long-term storage of chemical compounds. Ensure the container is tightly sealed and protected from moisture. For solutions, the stability is dependent on the solvent, and -20°C or -80°C is typically required [1] [3].

Q2: What is the best way to handle this compound to ensure its stability? A: Always allow the product vial to warm to room temperature before opening it in a dry environment to prevent condensation and moisture absorption. Use dry, airtight containers. When working with solutions, always use clean, dry equipment. Appropriate personal protective equipment (PPE) such as gloves and safety glasses should be worn [3].

Q3: What should I do if my experimental results are inconsistent and I suspect compound degradation? A: First, check the certificate of analysis for the lot-specific data. Then, analyze a fresh sample of your stock solution using HPLC to confirm its purity and concentration. Compare this with data from your older solutions. Implementing a routine where you regularly check the quality of key stock solutions can prevent such issues.

Q4: Are there any regulatory guidelines for conducting stability studies like this? A: Yes. For formal drug development, stability testing must follow guidelines such as the ICH Q1 series. These provide detailed requirements for testing frequency, storage conditions, and data presentation to support marketing applications [2]. The workflow provided is a simplified research-grade version of these principles.

Important Disclaimer on Data Gaps

The information provided here is a framework. The core data on this compound's solution stability must be generated experimentally in your specific context. The stability can be significantly influenced by:

  • Solvent: Stability in DMSO will differ from stability in an aqueous buffer.
  • Concentration: More dilute solutions may be less stable.
  • pH: The compound may be stable at one pH but degrade rapidly at another.

References

troubleshooting low efficacy of Diethyl pyimDC in experiments

Author: Smolecule Technical Support Team. Date: February 2026

Understanding PyimDC and Potential Efficacy Challenges

The core challenge likely lies in optimizing the compound's properties for its intended biological environment. The table below summarizes key characteristics of pyimDC based on the available research.

Property Description Relevance to Efficacy
Chemical Class Biheteroaryl dicarboxylate; asymmetric scaffold with one pyridyl group and one imidazole group [1]. The structure is key to its function as a potential inhibitor.
Intended Target Collagen Prolyl 4-Hydroxylase (CP4H), an Fe(II)- and α-ketoglutarate-dependent dioxygenase [1]. Efficacy requires successful binding to the enzyme's active site.
Primary Mechanism Acts as an AKG (α-ketoglutarate) mimic, competitively inhibiting the enzyme [1]. Insufficient potency or target engagement leads to low efficacy.
Iron Affinity (Fe20-EC50) 900 ± 30 μM [1] A higher Fe20-EC50 value indicates weaker iron chelation, which is a positive feature as it reduces off-target effects by not depleting cellular iron, unlike other inhibitors (e.g., 2,2'-bipyridine, EC50 = 43 ± 2 μM) [1].

A Workflow for Troubleshooting Low Efficacy

To systematically address the low efficacy, you can follow the experimental workflow below. This diagram outlines the key questions and investigations to pinpoint the problem.

efficacy_troubleshooting Start Low Efficacy of Diethyl pyimDC Q1 Is the compound successfully reaching the target cell? Start->Q1 Q2 Is the compound stable in the cellular environment? Q1->Q2 Yes / To check Invest1 Investigate: - Cellular Permeability - Solubility - Ester Hydrolysis Q1->Invest1 No / Unsure Q3 Is the compound successfully inhibiting the intended target? Q2->Q3 Yes / To check Invest2 Investigate: - Metabolic Stability - Metabolite Identification Q2->Invest2 No / Unsure Q4 Is the compound itself sufficiently potent? Q3->Q4 Yes / To check Invest3 Investigate: - Target Engagement - Off-target Binding Q3->Invest3 No / Unsure Invest4 Investigate: - Structure-Activity Relationship (SAR) - Potency (IC50) in target assay Q4->Invest4 No / Unsure

Proposed Experimental Protocols for Investigation

Here are detailed methodologies for the key investigations outlined in the workflow.

Investigating Cellular Uptake and Stability
  • Liquid Chromatography-Mass Spectrometry (LC-MS) Metabolite Profiling: Treat target cells with this compound for various time periods (e.g., 0.5, 1, 2, 4 hours). Lyse the cells and analyze the intracellular content using LC-MS. Compare the chromatograms with reference standards of this compound and its potential hydrolysis product, pyimDC.
    • Expected Outcome: This protocol will identify whether the diethyl ester prodrug is being converted to the active dicarboxylic acid form (pyimDC) inside the cell [1] [2].
  • Cellular Permeability Assay: Use techniques like Caco-2 cell monolayer assays to model intestinal or barrier permeability. Measure the apparent permeability (Papp) of both this compound and pyimDC to determine if the esterification improves cellular uptake [2].
Assessing Target Engagement and Potency
  • In Vitro Enzyme Inhibition Assay: Purify the human CP4H enzyme. In a reaction buffer containing Fe(II) and AKG, incubate the enzyme with a protocollagen substrate and varying concentrations of the active compound pyimDC (not the diethyl ester). Use a colorimetric or fluorimetric method to quantify reaction products and determine the half-maximal inhibitory concentration (IC50).
    • Expected Outcome: This directly measures the intrinsic potency of the compound. A high IC50 would indicate a fundamental lack of potency, suggesting a need for chemical re-optimization [1].
  • Cellular Target Engagement Assay: Develop a cell-based assay that measures a downstream effect of CP4H inhibition, such as reduced collagen secretion or accumulation of under-hydroxylated collagen, which can be detected by specific antibodies or altered protease sensitivity [1]. Test both this compound and pyimDC to see if the prodrug delivers the active inhibitor in a functional cellular context.

Frequently Asked Questions

Q1: Why was the diethyl ester form of pyimDC likely designed? The diethyl ester is a common prodrug strategy. The active inhibitor is typically the dicarboxylic acid (pyimDC), which mimics α-ketoglutarate. Esterification makes the molecule more lipophilic, which should improve its ability to cross cell membranes. Once inside the cell, cellular esterases are expected to hydrolyze the ester bonds, releasing the active pyimDC compound [1] [2].

Q2: The iron affinity of pyimDC is weak. Could this be the cause of low efficacy? On the contrary, this is a designed feature. The researchers specifically sought scaffolds with lower affinity for free iron to avoid disrupting cellular iron homeostasis, which is a major side effect of other CP4H inhibitors like EDHB. The low iron affinity of pyimDC suggests its efficacy should come from specific enzyme inhibition, not from metal chelation, making it a more selective probe [1].

Q3: What if my experiments confirm the compound is stable and cell-permeable but still not effective? This points toward a lack of sufficient intrinsic potency or target engagement. The next step is to focus on Structure-Activity Relationship (SAR) studies [2]. You could:

  • Synthesize analogs with different ring systems (e.g., the cited research found a thiazole analog, pythiDC, had even lower iron affinity) [1].
  • Use molecular docking studies with the CP4H crystal structure to guide the optimization of functional groups for better binding affinity [2].

I hope this structured technical guide provides a clear starting point for your troubleshooting. The lack of direct data on this compound means a systematic experimental approach is essential.

References

Diethyl pyimDC solvent compatibility beyond DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Known Solvent Information for Diethyl-pythiDC

The table below summarizes the available data on solvents for Diethyl-pythiDC.

Solvent Status / Concentration Key Information & Precautions
DMSO Standard solvent [1] Supplier stock solution: 33.33 mg/mL (108.80 mM) [1]. "Hygroscopic DMSO has a significant impact on solubility," use newly opened containers [1].
Corn Oil In vivo administration [1] For oral or intraperitoneal injection. Achieves clear solution at ≥ 2.5 mg/mL [1].
Aqueous Solvent Mix In vivo administration [1] 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. Forms a suspended solution at 2.5 mg/mL [1].

A Framework for Testing Alternative Solvents

Due to the lack of direct data on other solvents, you can use the following systematic approach to evaluate compatibility.

Start Start: Candidate Solvent Step1 Step 1: Solubility Test Start->Step1 Step2 Step 2: Biological Compatibility Check Step1->Step2 Forms clear solution or stable suspension Fail FAIL: Incompatible Step1->Fail Precipitation or instability Step3 Step 3: Analytical Purity Check Step2->Step3 No cell death or morphology change Step2->Fail Cytotoxicity observed Step4 Step 4: Functional Bioassay Step3->Step4 No new peaks in HPLC/LC-MS Step3->Fail Degradation products detected Pass PASS: Compatible Solvent Step4->Pass CP4H inhibition activity maintained Step4->Fail Loss of bioactivity

Candidate Solvents to Explore
  • Polar aprotic solvents like DMF (Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone) are often explored as alternatives [2]. Cyrene (dihydrolevoglucosenone), a bio-based solvent, is a promising green alternative to DMSO for biological assays, with similar solvation properties and reported low toxicity [3].
  • Always run a parallel DMSO control in your bioassays to benchmark the performance of any alternative solvent.

Experimental Protocol for Assessing Solvent Compatibility

This detailed methodology allows you to experimentally determine if an alternative solvent is suitable for your Diethyl-pythiDC work [1].

1. Solubility and Stock Solution Preparation

  • Prepare a target stock concentration of 10 mM in the candidate solvent [3].
  • Add half of the final solvent volume to the solid Diethyl-pythiDC and vortex.
  • If complete dissolution is observed, add the remaining solvent volume [3].
  • If not fully dissolved, add the rest of the volume as molecular biology grade water, assuming the compound may be more soluble in aqueous environments [3].
  • If complete dissolution is still not achieved, note the solvent is unsuitable for creating a high-concentration stock [3].

2. Biological Compatibility Testing (Cytotoxicity)

  • Cell Culture: Plate MDA-MB-231 cells (or other relevant line) at 5,000 cells/well in a 96-well plate. Allow to adhere for 4 hours [1].
  • Treatment: Replace medium with fresh medium containing the candidate solvent at your working concentration (e.g., 0.1-0.5% v/v). Include a negative control (medium only) and a positive control (e.g., H₂O₂ for 0% viability) [1].
  • Viability Assay: After 24 hours, remove medium, wash cells with Dulbecco's PBS, and add MTS reagent (1:5 ratio). Incubate for 2 hours at 37°C [1].
  • Analysis: Measure absorbance at 490 nm. Calculate percentage of viable cells by normalizing to the PBS control (100% viable). A compatible solvent should not significantly reduce cell viability compared to the negative control [1].

3. Compound Stability and Functional Activity

  • Analytical Check: Use HPLC or LC-MS to analyze the Diethyl-pythiDC solution in the candidate solvent after preparation and over time to check for degradation.
  • Functional Bioassay: Perform your CP4H inhibition assay using the new solvent stock. Compare the results directly with those obtained from a fresh DMSO stock prepared and tested in parallel.

Key Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low solubility in candidate solvent Solvent polarity mismatch, or compound requires specific interactions like those with DMSO. Test a different solvent class (e.g., try Cyrene if DMF failed). Use the aqueous solvent mix for in vivo work [1].
Cytotoxicity in bioassays The solvent itself is toxic to cells at the working concentration. Reduce the final concentration of the solvent in the assay (ensure it's below toxic threshold). Re-evaluate solvent choice [3].
Loss of biological activity Solvent inactivates Diethyl-pythiDC, degrades it, or interferes with the target. Verify compound stability in the solvent via HPLC/LC-MS. Always include a DMSO control to confirm assay validity.

References

overcoming off-target effects of collagen prolyl 4-hydroxylase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Off-Target Problem

The core issue lies in the structural and functional similarities between different enzyme families. The table below summarizes the key differences between the primary target (CP4H) and the main off-targets (HIF-P4Hs).

Feature Collagen Prolyl 4-Hydroxylase (CP4H) Hypoxia-Inducible Factor Prolyl 4-Hydroxylase (HIF-P4H or PHD)
Primary Function Hydroxylates proline in collagen strands (in the -X-Y-Gly- sequence) to stabilize the collagen triple helix [1] [2]. Hydroxylates HIF-1α subunit, marking it for degradation under normal oxygen conditions; acts as an cellular oxygen sensor [3] [4].
Primary Localization Lumen of the Endoplasmic Reticulum (ER) [3] [1]. Cytoplasmic [3].
Consequence of Inhibition Disrupted collagen synthesis, potential therapeutic for fibrosis and cancer [1] [2]. Stabilization of HIF-1α, leading to activation of hypoxic response genes (e.g., EPO); desired effect for treating anemia, but an off-target effect in other contexts [3] [5].
Example of Off-Target Effect - Small-molecule PHD inhibitors developed for anemia potently suppress secretion of C1q (an innate immune protein), as C1q is hydroxylated by CP4H, not PHDs [5].

This cross-reactivity occurs because both enzyme families are Fe(II)- and α-ketoglutarate (AKG)-dependent dioxygenases [3] [1]. Many existing inhibitors, such as 1,4-DPCA and ethyl-3,4-dihydroxybenzoate, are active against both CP4H and HIF-P4Hs [6].

Troubleshooting Guide & FAQs

FAQ 1: How can I confirm that my experimental results are caused by an off-target effect on HIF-P4Hs?

A: You can use the following experimental workflow to detect and confirm the stabilization of HIF-1α, which indicates HIF-P4H inhibition.

G Start Treat Cells with CP4H Inhibitor WB Western Blot Analysis for HIF-1α Start->WB Luc HRE-Luciferase Reporter Assay Start->Luc RTqPCR RT-qPCR for HIF Target Genes (LDHA, PDK1) Start->RTqPCR Conclusion Interpret Results: HIF-1α Stabilization = Off-target effect WB->Conclusion Luc->Conclusion RTqPCR->Conclusion

Detailed Protocols:

  • Western Blot for HIF-1α Protein Levels: Treat cells (e.g., MDA-MB-231, MCF10A) with your CP4H inhibitor under normoxic (21% O₂) conditions. Prepare whole-cell lysates and perform a Western blot using an anti-HIF-1α antibody. An increase in HIF-1α protein, without a change in its mRNA, indicates post-translational stabilization due to PHD inhibition [6].
  • HRE-Luciferase Reporter Assay: Co-transfect cells with a plasmid containing a firefly luciferase gene under the control of a Hypoxia Response Element (HRE) and a control Renilla luciferase plasmid. After 24-48 hours, treat with your inhibitor. Measure luminescence; normalized firefly/Renilla luminescence significantly higher than in the control group indicates off-target activation of the HIF pathway [6].
  • RT-qPCR for HIF Target Genes: Treat cells and extract total RNA. Use reverse transcription quantitative PCR (RT-qPCR) to measure mRNA levels of known HIF-1 target genes, such as Lactate Dehydrogenase A (LDHA) and Pyruvate Dehydrogenase Kinase 1 (PDK1). A significant upregulation confirms functional HIF-1 pathway activation [6].
FAQ 2: What strategies can I use to design or select more specific CP4H inhibitors?

A: The key is to move beyond simple metal chelation and exploit structural differences. The following diagram illustrates the main strategies.

G Goal Goal: Develop Specific CP4H Inhibitor S1 Strategy 1: Substrate Mimetics (Target peptide-binding groove) Goal->S1 S2 Strategy 2: α-KG Mimetics (Exploit active site variations) Goal->S2 S3 Strategy 3: Exploit Isoform Differences (P4HA1 vs P4HA2 vs P4HA3) Goal->S3

Strategies and Rationale:

  • Substrate Mimetics: Design inhibitors that mimic the unique collagenous -X-Y-Gly- triple helix structure, which is the native substrate for CP4H but not for HIF-P4Hs. The peptide-substrate-binding (PSB) domain of CP4H is structurally distinct from the substrate-binding region of HIF-P4Hs, providing a basis for specificity [1] [2].
  • α-KG Mimetics with Strategic Modifications: Develop competitive inhibitors based on the α-KG structure but with modifications that allow them to preferentially bind to the active site of CP4H over HIF-P4Hs. The active sites, while sharing a common DSBH fold, have sequence and structural variations that can be targeted [1] [2].
  • Isoform-Specific Targeting: The three catalytic isoforms of CP4H (P4HA1, P4HA2, P4HA3) themselves have different substrate binding affinities [2]. For instance, P4HA1 and P4HA2 have different affinities for the competitive inhibitor poly(L-proline) and show preferences for different amino acids in the X-position of the -X-Y-Gly- triplet [2]. Targeting a specific P4HA isoform could enhance precision for particular therapeutic applications.
FAQ 3: How do I test for other potential off-target effects, like on immune function?

A: As identified in the search results, a critical off-target effect is the impairment of C1q secretion, an important immune protein [5].

Experimental Protocol: C1q Secretion Assay

  • Cell Model: Use a human macrophage model (e.g., primary human monocyte-derived macrophages or a macrophage-like cell line such as THP-1 differentiated with PMA).
  • Treatment: Expose the macrophages to your CP4H inhibitor for a relevant duration (e.g., 24-72 hours).
  • Measurement: Collect the conditioned cell culture media. Use an enzyme-linked immunosorbent assay (ELISA) specific for human C1q to quantify the amount of C1q secreted into the medium.
  • Interpretation: A significant reduction in C1q secretion in the treated group compared to the vehicle control indicates an off-target effect on collagen hydroxylation, as C1q requires prolyl hydroxylation for its triple helix formation and secretion [5].

References

handling and safety protocols for Diethyl pyimDC

Author: Smolecule Technical Support Team. Date: February 2026

Basic Properties & Handling Information

The table below summarizes the available information on Diethyl pyimDC (also referred to as Diethyl-pythiDC in one source) [1].

Property Details
Chemical Name Diethyl-pythiDC (identified as a closely related compound) [1]
CAS Number 1821370-70-0 [1]
Biological Activity Inhibitor of collagen prolyl 4-hydroxylases (CP4Hs) [1]
Molecular Weight 306.34 g/mol [1]
Physical Form Off-white to light yellow solid [1]
Storage (Powder) -20°C for 3 years; 4°C for 2 years [1]
Storage (Solution) -80°C for 2 years; -20°C for 1 year [1]
Solubility (DMSO) 33.33 mg/mL (108.80 mM) [1]

Experimental Protocol

Based on the search results, here is a detailed methodology for a cell-based assay using this compound [1].

Start Start Experiment Plate Plate MDA-MB-231 cells (5,000 cells/well) Start->Plate Adhere Allow cells to adhere (4 hours) Plate->Adhere Treat Treat with Diethyl-pythiDC (Varying concentrations, 24 hrs) Adhere->Treat Wash Wash with Dulbecco’s PBS Treat->Wash MTS Add MTS Reagent (Incubate 2 hrs) Wash->MTS Measure Measure Absorbance at 490 nm MTS->Measure Analyze Analyze Cell Viability Measure->Analyze End End Analyze->End

Frequently Asked Questions

  • What is the recommended solvent for preparing a this compound stock solution? Dimethyl sulfoxide (DMSO) is a suitable solvent. A stock solution of 33.33 mg/mL (108.80 mM) can be prepared, but note that hygroscopic DMSO can significantly impact solubility, so it's best to use a newly opened container [1].

  • Does this compound cause cytotoxicity or iron deficiency in cells? In studies on MDA-MB-231 cells, Diethyl-pythiDC did not show cytotoxic activity at high micromolar concentrations. Furthermore, unlike some other compounds, treatment did not induce an iron-deficient phenotype at concentrations as high as 500 μM [1].

Important Safety Notes

  • General Handling: The available source emphasizes that the compound is "For research use only" and "not for sale to patients" [1]. Standard safe laboratory practices should be followed.
  • Information Gap: The search results do not contain specific first-aid measures, personal protective equipment (PPE) requirements, or ecological disposal information for this compound.
  • Controlled Substance: One note in the source states, "This product is a controlled substance and not for sale in your territory" [1], indicating you must check its regulatory status in your location.

References

Diethyl pyimDC batch variability and quality control

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Techniques for Quality Control

For a compound with the core "diethyl" functional group, common analytical methods and potential sources of variability are summarized in the table below.

Method Key Characteristics Common Sources of Batch Variability
Liquid Chromatography-Mass Spectrometry (LC-MS) High sensitivity and specificity; ideal for complex biological matrices [1] [2]. Column aging, mobile phase composition, ion source contamination, instrument calibration drift [3].
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for volatile and semi-volatile compounds; often requires sample derivatization [4] [2]. Inconsistent derivatization efficiency, degradation during high-temperature injection, active sites in the liner or column [4].
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) High selectivity for fluorescent or derivatized compounds; highly sensitive [5]. Stability of derivatization reagents, reaction time and temperature control, variability in detector lamp intensity [5].

Detailed Experimental Protocols

Here are detailed methodologies for two common techniques that can be adapted for quality control of diethyl-containing compounds.

Protocol 1: Pre-Column Derivatization and HPLC-FLD Analysis

This method is based on the analysis of diethylamine (DEA) and can serve as a template for developing an assay for other primary or secondary amines [5].

  • Sample Preparation (Solid-Phase Extraction)

    • Conditioning: Condition a C18 SPE cartridge sequentially with 5 mL of methanol and 5 mL of water.
    • Loading: Load your prepared liquid sample onto the cartridge.
    • Washing: Wash with 5 mL of a water-methanol mixture (95:5, v/v) to remove impurities.
    • Elution: Elute the target analyte using 5 mL of methanol. Evaporate the eluent to dryness under a gentle stream of nitrogen.
    • Reconstitution: Reconstitute the dry residue in 500 µL of methanol for analysis [5].
  • Derivatization Reaction

    • Reagent: Use 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) as the derivatizing agent.
    • Reaction Mixture: Mix the reconstituted sample with NBD-Cl reagent and borate buffer (pH 9.0).
    • Incubation: Heat the mixture at 60°C for 30 minutes.
    • Quenching: Cool the reaction mixture to room temperature to stop the reaction [5].
  • HPLC-FLD Analysis

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm), maintained at 40°C.
    • Mobile Phase: Use a gradient of Eluent A (20 mM phosphoric acid buffer, pH 2.8) and Eluent B (methanol).
    • Flow Rate: 0.8 mL/min.
    • Detection: Fluorescence detection with excitation at 450 nm and emission at 540 nm [5].
Protocol 2: GC-MS Analysis for Glycol Derivatives

This protocol, used for ethylene glycol and its derivatives, can be adapted for volatile diethyl compounds [4].

  • Sample Derivatization

    • Internal Standard: Add deuterated internal standards to the sample for accurate quantification.
    • Derivatization: Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the sample.
    • Reaction: Heat the mixture to convert the target analytes into their trimethylsilyl derivatives [4].
  • GC-MS/MS Analysis

    • Column: Appropriate fused-silica GC column.
    • Temperature Programming: Use a controlled temperature ramp to separate the derivatives.
    • Detection: Use a mass spectrometer in selected reaction monitoring (SRM) mode for high specificity and sensitivity [4].
    • Calibration: The analytical range is typically 2–20 µg/mL for quantitation [4].

Experimental Workflow for Batch Analysis

The following diagram illustrates the logical workflow for a quality control experiment, from sample preparation to data-driven decisions, integrating the protocols above.

G Start Start: Sample Receipt Prep Sample Preparation (Solid-Phase Extraction) Start->Prep Derive Derivatization Reaction Prep->Derive Analysis Instrumental Analysis (HPLC-FLD or GC-MS) Derive->Analysis Data Data Acquisition Analysis->Data QC Quality Control Check Data->QC Decision Batch Evaluation Decision QC->Decision End End: Release or Reject Decision->End

Frequently Asked Questions

Q: What is the most critical step in the derivatization-HPLC protocol to ensure reproducibility? A: The derivatization reaction itself is the most critical. You must strictly control the reaction time, temperature, and pH, as these factors directly impact the reaction efficiency and the stability of the resulting derivative. Any fluctuation here will cause significant variation in the final detected signal [5].

Q: Our GC-MS batch data shows high variability. Where should we start troubleshooting? A: First, investigate the sample preparation and injection steps.

  • Derivatization Efficiency: Ensure the derivatization reaction is complete and consistent for all samples. Check the purity and freshness of your derivatizing reagents [4].
  • Injection Port: Check for activity or contamination in the GC inlet liner, which can cause analyte degradation or adsorption [4].
  • Internal Standards: Confirm that your deuterated internal standards are added correctly and are performing as expected to correct for any sample-to-sample processing variations [4].

Q: How can we proactively monitor for batch effects in a long-term study? A: Incorporate a Quality Control Standard (QCS) into your workflow.

  • Use a QCS: A stable, well-characterized control sample should be included in every batch run [3].
  • Monitor Variation: The performance data (e.g., peak area, retention time) of the QCS across all batches allows you to quantitatively measure technical variation.
  • Apply Correction: If a batch effect is detected, you can apply computational batch effect correction methods to the dataset to mitigate the issue before analysis [3].

References

Diethyl pyimDC vs other collagen prolyl 4-hydroxylase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of CP4H Inhibitors

Inhibitor Name Core Structure Reported Potency / Affinity Iron Affinity (Fe₂₀-EC₅₀, µM) Key Characteristics / Limitations
Diethyl pyimDC Pyridine-Imidazole Data not publicly specified [1] 900 ± 30 [1] Intermediate iron chelator; diester form is a prodrug intended for cellular uptake [1].
EDHB (Ethyl 3,4-dihydroxybenzoate) Catechol Low potency [1] Information missing Commonly used but has low potency, poor selectivity for CP4H, causes iron deficiency, and has off-target effects [1].
2,2'-Bipyridine (bipy) Bipyridine Micromolar-range Ki [2] 43 ± 2 [1] Simple metal chelator; disrupts collagen biosynthesis but is non-specific and cytotoxic [1] [2].
Bipyridine Dicarboxylates (e.g., bipy45'DC) Bipyridine Among the most potent known [1] Very high (lower than detection limit) [1] High potency and selectivity for CP4H; high affinity for free iron limits biological utility [1].
PythiDC (Thiazole-based) Pyridine-Thiazole Retains potency [1] 5100 ± 100 [1] Identified as a promising scaffold with desirable attributes; retains potency with significantly reduced iron affinity [1].

Experimental Context and Data

The data in the table comes from a study that aimed to discover CP4H inhibitors that are potent but do not strongly chelate free iron, which causes off-target toxicity [1].

  • Experimental Workflow: The researchers [1]:

    • Designed and synthesized a library of biheteroaryl dicarboxylate compounds.
    • Measured iron affinity in vitro by determining the concentration required to form a complex with 20 µM Fe(II) (the Fe₂₀-EC₅₀ parameter).
    • Evaluated inhibition of human CP4H activity, identifying compounds that are competitive with the cosubstrate α-ketoglutarate (AKG).
    • Tested in cellular models to assess bioavailability and inhibition of collagen biosynthesis without general toxicity or disruption of iron homeostasis.
  • Role of this compound: In this study, the diethyl ester of pyimDC (this compound) was used as a prodrug form expected to have better cell membrane permeability. Inside the cell, esterases likely hydrolyze it to the active dicarboxylic acid, pyimDC [1]. Its primary role in the comparison was to demonstrate that moving away from the symmetric bipyridine core could reduce unwanted iron chelation.

How to Evaluate CP4H Inhibitors in Research

When designing experiments with these inhibitors, you should consider these key properties:

  • Mechanism of Action: Most of these compounds are competitive inhibitors against AKG or chelators of the enzyme-bound Fe(II) ion, both of which are essential cofactors for CP4H activity [1] [2].
  • Critical Differentiators:
    • Iron Chelation Strength: A lower Fe₂₀-EC₅₀ value indicates stronger chelation of free iron, which is linked to off-target effects and iron deficiency in cells [1]. This makes compounds like PythiDC (high Fe₂₀-EC₅₀) more selective.
    • Selectivity: A key goal is to inhibit CP4H without affecting other FAKGDs (Fe(II)/AKG-dependent dioxygenases), such as the HIF-prolyl hydroxylases (HIF-P4Hs), which have different active sites [2] [3].
  • Experimental Notes:
    • Use Prodrugs for Cellular Assays: For cellular experiments, use the diethyl ester prodrug forms (e.g., this compound) for efficient cellular uptake. For in vitro enzymatic assays, the active dicarboxylic acid forms are typically used [1].
    • Confirm Functional Activity: The gold-standard validation is to demonstrate reduced collagen secretion or reduced hydroxyproline content in treated cells or models [1].

Research Implications and Future Directions

The search for CP4H inhibitors is driven by its role as a validated target for treating fibrotic diseases and metastatic cancer [1] [4] [2]. The overproduction of stable collagen is a key feature of these conditions.

  • From Probe to Drug: The thiazole-based inhibitor (PythiDC) was crowned the most promising chemical probe from this particular screen due to its optimal balance of potency and low iron affinity [1]. It serves as a lead compound for further medicinal chemistry optimization.
  • Pathway for Therapeutic Development: The diagram below outlines the logical progression from inhibitor development to therapeutic application.

Start Therapeutic Goal: Treat Fibrosis & Cancer A Identify Drug Target: Collagen Prolyl 4-Hydroxylase (CP4H) Start->A B Screen for Inhibitors A->B C Evaluate Key Properties B->C C1 In vitro Potency (Enzyme Inhibition) C->C1 C2 Selectivity (Low Iron Chelation) C->C2 C3 Cellular Bioavailability (Prodrug Uptake) C->C3 D Optimize Lead Compound C1->D e.g., PythiDC C2->D C3->D E Therapeutic Effects D->E Reduced Collagen Stability & Secretion

References

validation methods for Diethyl pyimDC CP4H inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Performance of CP4H Inhibitors

Inhibitor Name Reported IC₅₀/Kᵢ Primary Mechanism Key Advantages Key Limitations
Diethyl-pythiDC Inhibits cellular CP4H at low µM concentrations [1] [2] Competitive with α-ketoglutarate (AKG) [1] High selectivity for CP4H; does not disrupt cellular iron homeostasis; cell-permeable (diester prodrug) [1] [2] Requires intracellular esterase hydrolysis to active form (pythiDC) [1]
EDHB (Ethyl 3,4-dihydroxybenzoate) High dosing required [1] [3] AKG mimic [1] Commonly used as a cellular "P4H" inhibitor [3] Low potency, poor selectivity, causes iron-deficient phenotype [1] [3]
2,2'-Bipyridine-5,5'-Dicarboxylate (bipy55'DC) Kᵢ = 185 nM (enzymatic assay) [4] Competitive with AKG [4] One of the most potent known CP4H inhibitors [1] [4] High affinity for free iron, leading to potential off-target effects; not cell-permeable [1]
Pyridine-2,4-Dicarboxylic Acid (2,4-PDCA) Kᵢ = 2 µM (enzymatic assay) [5] AKG mimic [5] Potent enzymatic inhibitor [5] Low cellular potency (650 µM required in tissue); not cell-permeable [5]
Diethyl Ester of 2,4-PDCA 10 µM (in tissue) [5] Proinhibitor (converted to 2,4-PDCA) [5] Cell-permeable prodrug form [5] Less characterized compared to newer agents; may lack selectivity [1]

The superior profile of Diethyl-pythiDC stems from its rational design. Researchers sought to overcome the limitations of previous potent inhibitors like bipy55'DC, which have a high and non-selective affinity for free iron. By replacing one pyridine ring in the core scaffold with a thiazole moiety, they created a compound that retains potent enzyme inhibition but has a significantly reduced ability to chelate free iron, thus minimizing off-target effects and iron deficiency in cells [1].

Experimental Validation Workflow

The validation of Diethyl-pythiDC involves a series of experiments that progress from in vitro biochemical analysis to in vivo models, logically organized in the following workflow.

Start Inhibitor Validation Workflow InVitro In Vitro Biochemical Assays Start->InVitro Cellular Cellular Efficacy & Toxicity InVitro->Cellular Step1 Enzyme Inhibition Kinetics InVitro->Step1 Step2 Iron Chelation Affinity InVitro->Step2 InVivo In Vivo Animal Models Cellular->InVivo Step3 Collagen Hydroxylation Assay Cellular->Step3 Step4 Cytotoxicity & Iron Homeostasis Cellular->Step4 Step5 Tumor Growth & Metastasis InVivo->Step5 Step6 Biomarker Analysis InVivo->Step6

In Vitro Biochemical Assays

These experiments establish the direct interaction between the inhibitor and the target enzyme.

  • Enzyme Inhibition Kinetics: The active dicarboxylic acid form of the inhibitor (pythiDC) is tested against purified human CP4H. The mechanism is determined by performing enzyme kinetics in the presence of varying concentrations of the cosubstrate AKG. Diethyl-pythiDC analogues are competitive with AKG, indicating they bind directly to the enzyme's active site [1] [4].
  • Iron Chelation Affinity (Selectivity): To confirm reduced off-target metal binding, the affinity for free iron is quantified. The Fe₂₀-EC₅₀ value (the half-maximal concentration required to form a complex with 20 µM Fe(II)) is measured. PythiDC has a very high Fe₂₀-EC₅₀ (>5000 µM), meaning it is a much weaker iron chelator than 2,2'-bipyridine (Fe₂₀-EC₅₀ = 43 µM), which explains its improved cellular selectivity [1].
Cellular Efficacy and Toxicity

These assays validate that the inhibitor works in a complex biological environment.

  • Protocol: Collagen Hydroxylation Assay
    • Cell Line: Use human cancer cells known for high collagen synthesis, such as MDA-MB-231 (breast cancer) [2] [6] or colorectal cancer (CRC) cells [6].
    • Treatment: Culture cells and treat with serial dilutions of Diethyl-pythiDC. The diethyl ester prodrug is used for these assays to ensure cell permeability [1] [2].
    • Analysis: Measure the reduction in hydroxyproline levels in the secreted collagen or cellular protein as a direct indicator of successful CP4H inhibition [1].
  • Protocol: Cytotoxicity and Iron Homeostasis
    • Viability Assay: Treat cells with Diethyl-pythiDC for 24-72 hours. Assess cell viability using a standard MTS assay to rule out general toxicity [2].
    • Iron Deficiency Markers: Analyze cell lysates by Western blot for proteins indicative of iron status, such as Transferrin Receptor (TfR) and ferritin. Unlike older inhibitors like EDHB, treatment with Diethyl-pythiDC does not upregulate TfR, confirming it does not induce cellular iron deficiency [1] [2].
In Vivo Animal Models

These studies demonstrate efficacy in a whole organism, supporting therapeutic potential.

  • Protocol: Patient-Derived Xenograft (PDX) Model [6]
    • Model Setup: Implant human colorectal cancer tumors into immunodeficient mice.
    • Dosing: Administer Diethyl-pythiDC (e.g., at 100 mg/kg) via a suitable route like intraperitoneal injection.
    • Endpoint Analysis: Monitor tumor growth. At the end of the study, analyze excised tumors for:
      • Downstream Targets: Reduced levels of P4HA1 downstream effectors like MMP1 and AGO2 [6].
      • Malignant Phenotypes: Ex vivo analysis of tumor cells can show reduced proliferation, colony formation, and invasion capacity [6].

References

comparative toxicity Diethyl pyimDC vs conventional iron chelators

Author: Smolecule Technical Support Team. Date: February 2026

Conventional Iron Chelators: Efficacy and Toxicity

The table below summarizes key information on the three FDA-approved iron chelators and one experimental agent (SIH) for which more comparative toxicity data is available.

Chelator Name Type / Status Key Toxicity Concerns Protective Efficacy Notes

| Deferoxamine (DFO) [1] [2] [3] | Prescription drug (hexadentate) | • Auditory/visual neurotoxicity • Pulmonary toxicity (high doses) • Risk of infections (mucormycosis) [1] [2] | Protection only at high, clinically unachievable concentrations in some oxidative stress models [3] [4] | | Deferiprone (L1) [1] [2] [3] | Prescription drug (bidentate) | • Agranulocytosis & neutropenia • Arthralgia • Increased liver enzymes [1] [2] | Effective at clinically relevant concentrations; showed superior cardiac iron removal [3] [4] | | Deferasirox [1] [2] [3] | Prescription drug (tridentate) | • Increased serum creatinine (renal) • Gastrointestinal disturbances • Skin rash [1] [2] | Effective at clinically relevant concentrations [3] [4] | | SIH [3] [4] | Experimental (tridentate) | Lower inherent cytotoxicity in lab models; favorable profile due to optimal lipophilicity and iron complexes that do not induce marked redox activity [3] [4] | Most effective at protecting cells in model of oxidative injury; most favorable properties for protection against catecholamine toxicity [3] [4] |

Focus on PyimDC and Related Experimental Chelators

The available data on pyimDC comes from a study focused on developing selective inhibitors for collagen prolyl 4-hydroxylase (CP4H), an iron-dependent enzyme, rather than on clinical iron chelation therapy [5].

  • Primary Function: The research goal was to create a potent and selective inhibitor for CP4H, a target for treating fibrosis and cancer metastasis, by replacing the bipyridine core of known inhibitors with different heterocycles [5].
  • Iron Affinity Data: The study measured the iron affinity of various biheteroaryl compounds. PyimDC (where "pyim" refers to a core structure with a pyridine and imidazole ring) was found to have an Fe20-EC50 value of 900 ± 30, indicating a moderate affinity for iron. For context, this is significantly weaker than the affinity of conventional chelators like 2,2'-bipyridine (Fe20-EC50 = 43 ± 2) [5].
  • Comparative Toxicity Not Available: The research did not conduct cellular toxicity comparisons between pyimDC and clinical iron chelators like DFO, deferiprone, or deferasirox [5].

Key Experimental Protocols for Comparison

To contextualize the data on efficacy and toxicity, here are the methodologies used in the cited comparative studies.

1. Protocol for Assessing Protection Against Oxidative Injury [3]

  • Cell Model: Human hepatoma (HepG2) cells.
  • Toxin Challenge: Cells were exposed to tert-butyl hydroperoxide (t-BHP) to induce oxidative injury.
  • Chelator Testing: Compounds were evaluated for their ability to protect cells from t-BHP-induced cytotoxicity.
  • Additional Assays: The study also measured intracellular chelation efficiency, redox activity of the chelators and their iron complexes, and the inherent cytotoxicity of the chelators themselves.

2. Protocol for Neuroprotection in a Parkinson's Disease Model [4]

  • Cell Model: Differentiated PC12 cells (a model for neuronal studies).
  • Toxin Challenge: Cells were challenged with neurotoxins 6-hydroxydopamine (6-OHDA) or dopamine to simulate catecholamine toxicity relevant to Parkinson's disease.
  • Chelator Testing: Agents were assessed for their dose-dependent ability to reduce catecholamine toxicity.
  • Oxidation Studies: The effect of chelators on catecholamine autoxidation and intracellular ROS formation was also examined.

Mechanisms and Workflow

The following diagrams illustrate the general mechanism of iron chelators and the experimental workflow used to compare them in the studies cited.

G FreeIron Free Iron (Fe²⁺/Fe³⁺) ROS Excess Reactive Oxygen Species (ROS) FreeIron->ROS Catalyzes Fenton Reaction IronComplex Stable Iron-Chelator Complex FreeIron->IronComplex Sequesters OxidativeStress Oxidative Stress & Cellular Injury ROS->OxidativeStress Chelator Iron Chelator Chelator->OxidativeStress Modulates Chelator->IronComplex Binds Metal Ion Excretion Excretion from Body IronComplex->Excretion

Diagram: General Mechanism of Iron Chelators. Iron chelators bind to free iron ions, preventing them from catalyzing the production of damaging reactive oxygen species (ROS) via Fenton reactions. The resulting stable complex is then excreted, thereby reducing oxidative stress and cellular injury [6] [4].

G Start Start Experiment CellCulture Cell Culture Preparation (e.g., HepG2, PC12) Start->CellCulture ChelatorTreatment Treatment with Iron Chelators CellCulture->ChelatorTreatment ToxinChallenge Challenge with Toxin (e.g., t-BHP, 6-OHDA) ChelatorTreatment->ToxinChallenge Assay Viability & Toxicity Assays (e.g., MTT, LDH) ToxinChallenge->Assay Analysis Data Analysis & Comparison of IC₅₀/EC₅₀ Assay->Analysis End End Analysis->End

Diagram: Workflow for Comparative Chelator Studies. A standard experimental protocol for comparing the protective efficacy and toxicity of different iron chelators in a cellular model involves treating cells with the chelators before or during a toxin challenge, followed by measuring cell viability [3] [4].

How to Proceed with Your Comparison

Based on the available information, here is a suggested path forward for your guide:

  • Acknowledge the Data Gap: Clearly state that a direct, comprehensive toxicity comparison between pyimDC and conventional chelators has not been published. The compounds are studied for different primary purposes.
  • Contextualize the Available Data: You can compare the known toxicities of clinical chelators (from the first table) with the available iron-binding property of pyimDC (Fe20-EC50). However, it is crucial to explain that this single parameter does not equate to a full toxicity profile.
  • Focus on Mechanism: Highlight the different design intents: conventional chelators are optimized for systemic iron removal, while pyimDC was engineered for enzyme inhibition, which coincidentally involves iron binding.

References

efficacy comparison of Diethyl pyimDC in different cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Data on Biheteroaryl Inhibitors

The table below summarizes key experimental data for Diethyl pyimDC and related compounds from a study investigating collagen prolyl 4-hydroxylase (CP4H) inhibitors [1].

Compound Name Core Structure Fe(II) Affinity (Fe₂₀-EC₅₀, µM) In Vitro CP4H Inhibition Cellular Efficacy (Collagen Biosynthesis Inhibition)
This compound Pyridine-Imidazole 900 ± 30 Data not fully specified in results Data not fully specified in results
EDHB (Ethyl 3,4-dihydroxybenzoate) Benzoate Not provided in results Commonly used but has low potency and poor selectivity [1] Ineffective at low doses; causes off-target iron deficiency [1]
bipy55'DC Bipyridine Very high affinity (tightly binds free iron) [1] Potent CP4H inhibitor [1] Limited utility due to disruption of cellular iron homeostasis [1]
Diethyl pythiDC Pyridine-Thiazole 5100 ± 100 Retains potency Effective in human cells; inhibits collagen biosynthesis without general toxicity or iron disruption [1]

The search results indicate that This compound was part of a library of compounds designed to find better CP4H inhibitors [1]. Its key characteristic, as shown in the table, is its moderately low affinity for free iron, which is significantly weaker than that of the bipyridine-based compounds [1]. This property is desirable to avoid disrupting cellular iron metabolism, a common side effect of earlier inhibitors like EDHB [1].

Experimental Context and Workflow

The data for this compound was generated through a specific research workflow aimed at discovering selective CP4H inhibitors.

Start Research Goal: Find selective CP4H inhibitors LibSynth Compound Library Synthesis Start->LibSynth Screen1 In Vitro Iron Affinity Screen LibSynth->Screen1 Screen2 In Vitro CP4H Enzyme Inhibition Screen1->Screen2 Screen3 Cellular Efficacy and Toxicity Screen2->Screen3 Result Lead Identification: Diethyl pythiDC Screen3->Result

Key Experimental Protocols [1]

  • Compound Synthesis: The library of biheteroaryl compounds, including pyimDC, was synthesized using palladium-catalyzed cross-coupling reactions or obtained from commercial sources.
  • Iron Affinity Measurement (Fe₂₀-EC₅₀): Titration experiments were performed with 20 µM Fe(II) at pH 7.0. The formation of colored Fe(ligand)₃²⁺ complexes was monitored, and the half-maximal concentration (EC₅₀) for iron complex formation was determined.
  • CP4H Enzyme Inhibition Assay: Human CP4H activity was assessed in vitro. Inhibitors like bipyDCs were known to be competitive with respect to the α-ketoglutarate (AKG) cosubstrate.
  • Cellular Efficacy and Toxicity: Bioavailable diester compounds (like Diethyl pythiDC) were tested in human cell cultures. Metrics included inhibition of collagen biosynthesis, general cell viability (toxicity), and markers of iron homeostasis disruption.

Insights for Further Research

Based on the available information, here are key points to guide your investigation:

  • Pyridine-Imidazole Core: this compound belongs to a class of asymmetric biheteroaryl compounds designed to improve selectivity over traditional inhibitors [1].
  • Mechanism of Action: These compounds act as CP4H inhibitors, typically by chelating the enzyme's active-site iron or competing with its cosubstrate, α-ketoglutarate [1].
  • Comparative Advantage: The main research finding was that the pyridine-thiazole core (pythiDC), not pyridine-imidazole, was identified as the most promising scaffold due to its optimal balance of potency and selectivity [1].

References

validating collagen synthesis inhibition by Diethyl pyimDC

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Collagen Synthesis Inhibition from Research

Although your specific compound was not found, current research outlines at least two distinct strategies for inhibiting collagen synthesis. The table below summarizes these approaches and their experimental backing.

Inhibitor / Approach Proposed Mechanism of Action Key Experimental Findings

| LARP6-binding Compound (TPI-2659) | Inhibits binding of RNA-binding protein LARP6 to the 5' stem-loop (5'SL) of type I collagen mRNAs, disrupting their coordinated translation [1]. | • IC₅₀ of 4.5 μM for type I collagen secretion in human lung fibroblasts. • No effect on fibronectin secretion, indicating specificity for collagen [1]. | | Calcium Channel Blocker (Nifedipine) | Interferes with intracellular ascorbate accumulation, a critical cofactor for collagen maturation, potentially weakening arterial walls [2]. | • 50 μM significantly reduced ascorbate-dependent collagen type I & IV synthesis and deposition by aortic smooth muscle cells. • Inhibitory effects were reversed with ascorbic acid or ascorbyl palmitate supplementation [2]. |

Reference Experimental Protocols

The methodologies from these studies can serve as a robust template for designing validation experiments for your compound.

  • Cell-based Screening for Collagen Secretion [1]

    • Cell Culture: Use human lung fibroblasts cultured in standard medium (e.g., DMEM with 10% FBS).
    • Compound Treatment: Add the test compound at various concentrations (e.g., 1-5 μM). Incubate for a set period (e.g., 18-72 hours).
    • Conditioned Medium Collection: Replace medium with fresh serum-free medium for a shorter, defined period (e.g., 3 hours) to collect newly synthesized and secreted proteins.
    • Analysis: Directly analyze the conditioned medium by Western blotting using antibodies against the α1(I) and α2(I) chains of type I collagen. Include a loading control such as fibronectin to confirm specificity.
  • Gene Expression Analysis (RT-qPCR) [3]

    • Cell Treatment: Treat human dermal fibroblasts with the compound.
    • RNA Extraction & cDNA Synthesis: After incubation (e.g., 24 hours), extract total RNA and synthesize cDNA.
    • Quantitative PCR: Perform RT-qPCR using primers for collagen genes (e.g., COL1A1). Use a housekeeping gene (e.g., α-actin) for normalization. Calculate relative gene expression using a method like the Pfaffl method.
  • Immunostaining and Confocal Microscopy [3]

    • Cell Culture & Treatment: Grow fibroblasts on coverslips and treat with the compound.
    • Staining: Fix cells and perform immunostaining with a primary antibody against type I collagen and a fluorescently-labeled secondary antibody.
    • Imaging & Quantification: Analyze the stained cells using confocal scanning laser microscopy. Quantify fluorescence intensity to determine collagen levels.

Pathway and Workflow Visualization

The following diagram illustrates the mechanism of a specific collagen synthesis inhibitor and a general workflow for validating such compounds, based on the research.

G Mechanism of a Specific Collagen Synthesis Inhibitor Inhibitor LARP6 Inhibitor LARP6 LARP6 Protein Inhibitor->LARP6 Binds mRNA5SL Collagen mRNA (5' Stem-Loop) Inhibitor->mRNA5SL Disrupts LARP6->mRNA5SL Normal Binding Translation Coordinated Translation of α1(I) and α2(I) chains mRNA5SL->Translation Enables CollagenSecretion Type I Collagen Secretion Translation->CollagenSecretion Produces

G General Workflow for Validating Collagen Inhibitors Start Treat Fibroblasts with Test Compound A Protein-Level Analysis Start->A Conditioned Medium B Gene Expression Analysis Start->B Cell Pellet (RNA) C Microscopy Analysis Start->C Cells on Coverslips D Data Synthesis & Validation A->D Western Blot Data B->D qPCR Data C->D Confocal Images

A Path Forward for Your Research

Since "Diethyl pyimDC" is not featured in the available scientific literature, you might consider these steps:

  • Verify the Compound Name: Double-check the chemical nomenclature for any potential spelling or formatting errors.
  • Explore Broader Searches: The mechanism of inhibiting the LARP6-collagen mRNA pathway appears to be a promising and specific avenue for anti-fibrotic drug development [1]. You could research other compounds acting on this target.
  • Consult Specialized Databases: Direct searches of commercial chemical supplier catalogs or patents may yield technical data sheets or preliminary research data not indexed in the scientific literature.

References

benchmarking Diethyl pyimDC against known CP4H inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

CP4H and Its Role in Collagen Stability

Collagen Prolyl 4-Hydroxylases (CP4Hs) are Fe(II)- and α-ketoglutarate (AKG)-dependent enzymes that catalyze the hydroxylation of proline residues in procollagen strands [1]. This post-translational modification is essential for the conformational stability of mature collagen triple helices [1]. The CP4H enzyme in vertebrates is an α₂β₂ tetramer, where the α-subunit contains the catalytic domain, and the β-subunit is protein disulfide isomerase (PDI) [1] [2].

The diagram below illustrates the collagen biosynthesis pathway and the role of CP4H.

collagen_pathway Collagen Biosynthesis and CP4H Inhibition Procollagen Procollagen Strands (With Proline Residues) Hydroxylation Hydroxylation Reaction Procollagen->Hydroxylation CP4H CP4H Enzyme (Fe(II) & AKG-dependent) CP4H->Hydroxylation Hydroxyproline Hydroxyproline Residues Hydroxylation->Hydroxyproline StableCollagen Stable Collagen Triple Helix Hydroxyproline->StableCollagen Inhibitors CP4H Inhibitors Inhibitors->CP4H

Diagram 1: CP4H catalyzes proline hydroxylation, which is crucial for stable collagen formation. Inhibitors target this process.

Comparative Analysis of CP4H Inhibitors

The following table summarizes the key characteristics of several CP4H inhibitors, including the asymmetric biheteroaryl compounds that are most relevant to your query.

Inhibitor Class/Name Core Structure Reported Potency (In Vitro) Iron Chelation (Fe₂₀-EC₅₀) Key Advantages Key Limitations
EDHB (Ethyl 3,4-dihydroxybenzoate) Dihydroxybenzoate Low potency [1] Information Missing Commonly used in cellular studies [1] Low potency, poor selectivity, causes iron deficiency [1]
2,2'-Bipyridine Dicarboxylates (bipyDCs) Bipyridine High potency [1] Very high affinity (e.g., bipy: 43 ± 2 µM) [1] Among the most potent known CP4H inhibitors [1] High affinity for free iron disrupts iron homeostasis [1]
Asymmetric Biheteroaryl (pythiDC) Pyridine-Thiazole Retains high potency [1] Very weak (5100 ± 100 µM) [1] High selectivity for CP4H; does not disrupt cellular iron [1] Data on specific efficacy in disease models is limited [1]
Asymmetric Biheteroaryl (pyimDC) Pyridine-Imidazole Information Missing Weak (900 ± 30 µM) [1] Weaker iron chelator than bipyDCs [1] Exact potency against CP4H not reported in results [1]

Mechanisms and Experimental Assessment

The inhibitors work by mimicking the natural cosubstrate (AKG) or chelating the iron cofactor in the CP4H active site [1]. A key differentiator is their iron affinity. High affinity for free iron (like bipyDCs) causes off-target toxicity, while asymmetric inhibitors (pythiDC) have weak iron affinity, making them more selective [1].

The following diagram outlines a general workflow for experimentally benchmarking a new inhibitor like Diethyl pyimDC.

workflow CP4H Inhibitor Benchmarking Workflow Start Identify Candidate Inhibitor (e.g., this compound) InVitro In Vitro Profiling Start->InVitro Sub1 Enzyme Inhibition Assay InVitro->Sub1 Sub2 Iron Chelation Assay InVitro->Sub2 Cellular Cellular Activity & Toxicity InVitro->Cellular Sub3 Cellular Collagen Biosynthesis Cellular->Sub3 Sub4 Cytotoxicity & Iron Homeostasis Cellular->Sub4 Therapeutic Therapeutic Potential Cellular->Therapeutic Sub5 In Vivo Efficacy (Fibrosis/Cancer) Therapeutic->Sub5

Diagram 2: A multi-stage experimental workflow for comprehensively evaluating a new CP4H inhibitor.

Detailed Experimental Protocols:

  • In Vitro Enzyme Inhibition Assay: This assay measures an inhibitor's direct potency. Recombinant human CP4H is incubated with a protocollagen peptide substrate, ascorbate, Fe(II), α-ketoglutarate (AKG), and the test inhibitor. The reaction is typically monitored by detecting the formation of hydroxyproline or the release of ¹⁴CO₂ from α-ketoglutarate-1-¹⁴C. The concentration causing 50% inhibition (IC₅₀) is calculated from dose-response curves [1].
  • Iron Chelation Assay: To assess selectivity, the affinity of inhibitors for free iron is determined. A solution of Fe(II) is titrated with the inhibitor, and the formation of a colored Fe(II)-inhibitor complex is monitored spectrophotometrically. The half-maximal concentration for complex formation (Fe₂₀-EC₅₀) is a key metric, with a higher value indicating weaker and potentially more selective chelation [1].
  • Cellular Collagen Biosynthesis Assay: This evaluates the inhibitor's activity in a biological system. Cells, such as human fibroblasts, are cultured with a radioactive proline tracer (e.g., [³H]-proline) in the presence of the inhibitor. Newly synthesized collagen is extracted and hydrolyzed, and the amount of radioactive hydroxyproline is quantified to determine the level of collagen biosynthesis inhibition [1].

Conclusion and Research Implications

The search for potent and selective CP4H inhibitors is driven by their potential in treating fibrosis and cancer [1]. While "this compound" is not directly benchmarked, the available data highlights a clear trend in inhibitor development.

  • Overcoming Past Limitations: Next-generation inhibitors like the pyridine-thiazole dicarboxylates (pythiDC) are designed to overcome the drawbacks of older compounds. They retain high potency against CP4H while exhibiting weak affinity for free iron, thereby avoiding the disruption of cellular iron homeostasis that plagues compounds like EDHB and bipyDCs [1].
  • Framework for "this compound": To benchmark "this compound," you would directly compare it against the leaders in its class (like pythiDC) and standard controls (like EDHB) using the experimental protocols outlined above. The critical data points would be its IC₅₀ against CP4H, its Fe₂₀-EC₅₀ for iron chelation, and its efficacy in reducing collagen production in relevant cellular or animal models of disease without causing cytotoxicity.

References

confirming Diethyl pyimDC mechanism through Western blot analysis

Author: Smolecule Technical Support Team. Date: February 2026

Western Blot Workflow Overview

Western blotting is a core technique for detecting specific proteins in complex mixtures. The standard process involves separating proteins by size, transferring them to a membrane, and detecting target proteins using specific antibodies [1] [2]. The workflow can be visualized as follows:

G Start Sample Preparation (Cell Lysis, Quantification) A Gel Electrophoresis (SDS-PAGE) Start->A B Protein Transfer (to Nitrocellulose/PVDF Membrane) A->B C Blocking (5% Milk or BSA) B->C D Antibody Incubation (Primary & Secondary) C->D E Detection & Imaging (Chemiluminescent/Fluorescent) D->E End Data Analysis E->End

Traditional vs. Automated Western Blotting

To help you choose the most appropriate method for your study, here is a comparison of traditional and automated Western blotting systems based on a 2023 study [3].

Feature Traditional Western Blot Semi-Automated System (iBind Flex) Fully Automated System (JESS Simple Western)
Degree of Automation Fully manual [1] [4] [5] Automates immunodetection steps (blocking, antibody incubation, washes) [3] Fully automated from size separation to imaging [3]
Total Hands-On Time High (can span 1-3 days) [3] Reduced hands-on time [3] Minimal; primarily sample preparation and loading [3]
Total Procedure Time ~1-3 days [3] Immunodetection in ~3 hours [3] Entire process completed in a single run [3]
Sample & Reagent Consumption Higher amounts typically required [3] Smaller antibody volumes, though often at higher concentration [3] Significantly lower sample and reagent consumption [3]
Reproducibility Subject to variability due to multiple manual steps [3] Improved consistency for immunodetection steps [3] High reproducibility through full automation [3]
Key Advantages High flexibility; well-established protocol [1] Saves time and reagents for antibody incubation [3] Maximum speed, sensitivity, and reproducibility; requires very little sample [3]
Key Limitations / Downsides Time-consuming; requires more technical skill; reproducibility challenges [3] User still performs gel electrophoresis and transfer [3] Higher instrument cost; less flexibility in consumables [3]

Detailed Experimental Protocols

For your experimental design, here are the core steps for the traditional method and key notes on automated alternatives.

Traditional Western Blot Protocol

This standard protocol is synthesized from multiple detailed sources [1] [4] [5].

  • Sample Preparation:

    • Cell Lysis: Lyse cells or homogenize tissue in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent degradation. Keep samples on ice [1] [5].
    • Protein Quantification: Determine protein concentration using an assay like BCA or Bradford [5].
    • Denaturation: Mix protein extract with loading buffer containing SDS and a reducing agent like DTT. Heat samples at 95-100°C for 5-10 minutes to denature proteins [1] [5].
  • Gel Electrophoresis:

    • Load 10-50 µg of total protein per well alongside a pre-stained molecular weight marker [1] [5].
    • Run the gel initially at a lower voltage (e.g., 60-80 V) through the stacking gel, then increase voltage (e.g., 100-140 V) for the resolving gel until the dye front nears the bottom [1].
  • Protein Transfer:

    • Assemble a "transfer sandwich" in the order of: sponge, filter papers, gel, membrane, filter papers, sponge. Ensure no air bubbles are trapped between gel and membrane [1].
    • For PVDF membranes, you must pre-wet them in 100% methanol for 30 seconds before equilibration in transfer buffer. Nitrocellulose membranes are equilibrated directly in buffer [4].
    • Perform wet electrophoretic transfer. Transfer time depends on gel thickness and protein size, but a common starting point is 90 minutes at constant current [1].
  • Immunoblotting:

    • Blocking: Incubate the membrane in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent nonspecific antibody binding [1] [4].
    • Primary Antibody Incubation: Incubate membrane with primary antibody diluted in blocking buffer or BSA. This can be done for 1 hour at room temperature or overnight at 4°C on a shaker [1] [4].
    • Washing: Wash the membrane 3 times for 5-10 minutes each with TBST to remove unbound antibody [1] [4].
    • Secondary Antibody Incubation: Incubate with an enzyme-conjugated (e.g., HRP) secondary antibody for 1 hour at room temperature. Dilute according to the manufacturer's recommendation, often between 1:2,000 to 1:20,000 [4].
    • Washing: Perform another series of washes, typically 3-6 times for 5 minutes each with TBST [1] [4].
  • Detection:

    • Chemiluminescent Detection: Incubate membrane with an ECL substrate for about 1 minute. Drain excess substrate and image using a system capable of capturing chemiluminescence [4].
    • Fluorescent Detection (for multiplexing): If using fluorescently-labeled secondary antibodies, incubate the membrane (protected from light) and then image using a system with appropriate excitation/emission filters [4] [6].
Automated System Protocols
  • Semi-Automated (iBind Flex): After performing gel electrophoresis and transfer manually, you place the membrane into the device with pre-prepared solutions and antibody cards. The instrument automatically controls the flow of blocking, antibody, and wash solutions, standardizing the immunodetection process in about 3 hours [3].
  • Fully Automated (JESS Simple Western): This system uses capillaries instead of gels and membranes. You simply prepare your protein sample and load it, along with primary antibody and other reagents, into a special plate. The instrument performs all subsequent steps, including separation, immobilization, immunodetection, imaging, and analysis [3].

Application to Your Research on Diethyl pyimDC

To apply these methods to confirm the mechanism of this compound, consider the following approach:

  • Define Your Signaling Pathway: First, identify the specific signaling pathway proteins you believe this compound affects. For example, you might investigate proteins in the Akt/PI3K pathway, MAPK pathway, or those related to apoptosis [7].
  • Design a Multiplex Experiment: Use fluorescent western blotting to detect multiple targets simultaneously on the same blot. This allows you to directly compare the levels of total and phosphorylated proteins in key pathways, providing a more coherent picture of the mechanism [6].
  • Select a High-Performing Method: Based on the comparison table, if your priority is high sensitivity and reproducibility and you have limited sample, a fully automated system may be ideal. If you prefer flexibility and lower upfront cost, the traditional method is suitable, especially if you plan to use the iBind Flex to enhance the immunodetection phase [3].

Seeking Further Information

Since no direct data on this compound was found, I suggest you:

  • Consult Specialized Literature: Conduct a targeted search in scientific databases for any publications on this compound or structurally similar compounds.
  • Validate Your Antibodies: Ensure the antibodies for your target proteins are validated for Western blot. The principles outlined in the VAPB antibody guide are widely applicable [8].

References

×

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

289.10625597 Da

Monoisotopic Mass

289.10625597 Da

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

Explore Compound Types